1H-Indazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOFTOLAUCFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075374 | |
| Record name | Indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1H-Indazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00148 [mmHg] | |
| Record name | 1H-Indazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
271-44-3 | |
| Record name | Indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4VQE5C03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1H-Indazole Tautomerism: A Deep Dive into Stability and Equilibria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous FDA-approved drugs, including treatments for various cancers and chemotherapy-induced nausea.[1] The biological activity and physicochemical properties of indazole-based compounds are profoundly influenced by a fascinating chemical phenomenon: annular tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium between 1H-indazole and 2H-indazole, focusing on their relative stability, the factors governing their interconversion, and the experimental and computational methodologies employed in their study.
The Tautomeric Landscape of Indazole
Indazole can exist in three potential tautomeric forms: this compound, 2H-indazole, and the much less common 3H-indazole.[2] The equilibrium is predominantly between the 1H- and 2H-forms, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring. The 1H-tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable and, therefore, the predominant species in most conditions.[3][4][5] The 2H-tautomer, or quinonoid form, is typically higher in energy.[6][7]
The greater stability of the 1H-tautomer is attributed to its aromatic character, which confers a lower energy state.[4] This stability has been corroborated by numerous thermochemical and photochemical studies, which consistently show the prevalence of the 1H-form, largely independent of the solvent used.[2]
Quantitative Analysis of Tautomer Stability
The energy difference between the 1H- and 2H-tautomers has been quantified through both experimental and computational studies. This energy gap is a critical parameter for understanding and predicting the behavior of indazole derivatives in various chemical and biological environments.
| Method | Energy Difference (1H-tautomer is more stable) | Reference |
| Experimental (Free Energy) | 2.3 kcal/mol | [2] |
| Experimental (Free Energy, 1-methylindazole vs. 2-methylindazole) | 3.2 kcal/mol | [2] |
| Computational (MP2/6-31G) | 3.6 kcal/mol | [2][6] |
| Computational (MP2/cc-pVTZ) | 13.6 kJ/mol (approx. 3.25 kcal/mol) | [8] |
| Computational (B3LYP/6-31G) | 21.4 kJ/mol (approx. 5.11 kcal/mol) | [8] |
| Computational (B3LYP/6-311G(d,p)) | 20.6 kJ/mol (approx. 4.92 kcal/mol) | [8] |
| Computational (G2) | 20.3 kJ/mol (approx. 4.85 kcal/mol) | [8] |
| Computational (QCISD/6-31G(d,p)) | 22.4 kJ/mol (approx. 5.35 kcal/mol) | [8] |
| Computational (MP2/6-31G**) | 15 kJ/mol (approx. 3.58 kcal/mol) | [9] |
| Computational (Gas Phase) | 14.5 kJ/mol (approx. 3.47 kcal/mol) | [10] |
| Computational (in Water) | 15.9 kJ/mol (approx. 3.80 kcal/mol) | [10] |
Factors Influencing Tautomeric Equilibrium
While the 1H-tautomer is generally favored, the position of the tautomeric equilibrium can be influenced by several factors, including substitution patterns and the surrounding solvent environment.
Substituent Effects: The electronic nature of substituents on the indazole ring can modulate the relative stabilities of the tautomers. For instance, in certain 3-substituted indazoles, the energy difference between the tautomers can be decreased, although the 1H-form often remains more stable.[8] However, specific substitution patterns, such as in some 1,5,6,7-tetrahydro-4H-indazol-4-ones, can lead to the 2H-tautomer being the more stable form.[11][12]
Solvent Effects: The polarity of the solvent can play a role in tautomeric preference. In some cases, less polar solvents can stabilize the 2H-tautomer through intramolecular hydrogen bonding, while more polar solvents may favor the 1H-tautomer.[8] For example, in a study of a substituted indazole, the 6-1H tautomer predominated in DMSO-d6, whereas the 6-2H tautomer was stabilized in less polar solvents like CDCl3 or CD2Cl2.[8][13] The formation of centrosymmetric dimers in solution, which can be more stable for the 2H-tautomer, is another mechanism by which the solvent can influence the equilibrium.[8][14]
Experimental and Computational Methodologies
A variety of sophisticated techniques are employed to study and characterize the tautomeric forms of indazole.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between the 1H- and 2H-tautomers in solution.
-
¹H NMR: The chemical shift of the proton at the 3-position (H-3) is a key diagnostic marker. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (downfield) compared to 1H-indazoles.[3] The presence of a broad N-H signal is also characteristic of unsubstituted 1H-indazoles.[3]
-
¹³C NMR: The chemical shift of the C-3 carbon provides a clear distinction. This carbon is significantly more deshielded in 2H-indazoles (around 150 ppm) compared to 1H-indazoles (around 135 ppm).[3] The C-7a carbon is also notably more deshielded in the 1H-tautomer.[3]
-
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the indazole derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for both 1D and 2D experiments (e.g., COSY, HSQC, HMBC) should be utilized.
-
Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and through-space correlations (from NOESY experiments, if applicable) to assign the structure and determine the predominant tautomeric form.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the 1H- and 2H-tautomers are distinct, allowing for their differentiation.
-
Spectral Characteristics: 2H-indazole and its derivatives tend to absorb light more strongly and at longer wavelengths compared to their 1H-counterparts.[15][16] The UV-Vis spectrum of 1-methyl-1H-indazole shows a similar fine structure to that of this compound, supporting the notion that unsubstituted indazole exists primarily as the 1H-tautomer in solution.[15]
-
Methodology:
-
Sample Preparation: Prepare dilute solutions of the indazole compound in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 125 µM).[16]
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.
-
Data Analysis: Analyze the absorption maxima (λmax) and molar absorptivity (ε) to characterize the electronic transitions and infer the predominant tautomeric form.
-
Computational Chemistry
Theoretical calculations are invaluable for predicting the relative stabilities and properties of indazole tautomers.
-
Methods: Density Functional Theory (DFT) methods, such as B3LYP, and ab initio methods, like Møller-Plesset perturbation theory (MP2), are commonly used.[2][8][11] A variety of basis sets, such as 6-31G* and cc-pVTZ, are employed to achieve the desired accuracy.[2][8][11]
-
Methodology:
-
Structure Optimization: Build the 3D structures of the 1H- and 2H-tautomers of the indazole derivative of interest. Perform geometry optimization calculations using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation for each tautomer.[10]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of zero-point vibrational energy (ZPVE) corrections is recommended for more accurate energy differences.
-
Solvent Modeling: To simulate solution-phase behavior, employ implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD solvation model.[8]
-
Property Prediction: Calculate other relevant properties, such as NMR chemical shifts (using the GIAO method), dipole moments, and UV-Vis absorption spectra (using TD-DFT), to compare with experimental data.[9][10]
-
Visualizing Indazole Tautomerism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams visualize the tautomeric equilibrium and a typical experimental workflow for its investigation.
Caption: The tautomeric equilibrium between the more stable this compound and the less stable 2H-indazole.
Caption: A typical workflow for the investigation of this compound tautomerism.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and materials science. A thorough understanding of the factors that govern the tautomeric equilibrium and the analytical techniques used to study it is crucial for the rational design of novel indazole-based compounds with desired properties. The interplay of substituent effects and the solvent environment can be harnessed to control the tautomeric preference, thereby fine-tuning the biological activity and physicochemical characteristics of these versatile molecules. Continued research in this area will undoubtedly lead to the development of new and improved indazole derivatives for a wide range of applications.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caribjscitech.com [caribjscitech.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of the Addition Mechanism of this compound and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1H-Indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-indazole, a core heterocyclic motif prevalent in medicinal chemistry and drug development. This document outlines the key spectroscopic data for this compound and offers detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its constituent atoms.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~13.1 | broad singlet | - |
| H3 | 8.10 | doublet | 0.9 |
| H4 | 7.78 | doublet | 8.2 |
| H5 | 7.13 | triplet | 7.5 |
| H6 | 7.36 | triplet | 7.7 |
| H7 | 7.58 | doublet | 8.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C3 | 134.5 |
| C3a | 121.1 |
| C4 | 120.9 |
| C5 | 126.3 |
| C6 | 120.0 |
| C7 | 109.8 |
| C7a | 140.2 |
Note: Assignments are based on computational and experimental data.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.[2]
-
Tune and shim the spectrometer to the DMSO-d₆ lock signal.
-
Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-14 ppm for ¹H NMR and 0-160 ppm for ¹³C NMR).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound based on the absorption of infrared radiation at specific vibrational frequencies.
Data Presentation
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |
| N-H Stretch (broad) | Amine | 3150 - 3000 |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 |
| C=C / C=N Aromatic & Pyrazole Ring Stretch | Aromatic & Pyrazole Rings | 1620 - 1450 |
| C-H Out-of-plane Bend | Aromatic Ring | 900 - 700 |
Data compiled from various sources.[3]
Experimental Protocol: IR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualization: IR Experimental Workflow
Caption: Workflow for IR spectroscopic analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, particularly those involving its aromatic system.
Data Presentation
Table 4: UV-Vis Absorption Data for this compound (in Acetonitrile)
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ~254 | Data not readily available |
| ~296 | Data not readily available |
The absorption maxima can be influenced by the solvent.[4]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 AU.[5] A typical concentration is around 10 µg/mL.[5]
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Set the wavelength range for scanning (e.g., 200-400 nm).[5]
-
-
Data Acquisition:
-
Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.
-
Run a baseline correction with the blank.
-
Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).[5]
-
Visualization: UV-Vis Experimental Workflow
Caption: Workflow for UV-Vis spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structure.
Data Presentation
Table 5: Key Electron Ionization (EI) Mass Spectrometry Fragments for this compound
| m/z | Ion | Relative Abundance |
| 118 | [M]⁺ | Base Peak |
| 91 | [M-HCN]⁺ | High |
| 64 | [C₅H₄]⁺ | Moderate |
The molecular ion peak at m/z 118 is often the base peak.[3] A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment at m/z 91.[3]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Instrument Setup:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique often used with LC-MS, while EI is a "hard" technique that induces more fragmentation.[3][7]
-
For ESI, typical settings might include a positive ionization mode to form [M+H]⁺ ions.[7]
-
Set the mass analyzer to scan an appropriate mass range (e.g., m/z 50-200).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For liquid samples, this is often done via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum.
-
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometric analysis of this compound.
References
- 1. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
The Synthesis of Indazoles: A Technical Guide to Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its discovery and the subsequent development of synthetic routes to access this important structural class have been pivotal in the advancement of drug discovery. This technical guide provides an in-depth exploration of the seminal discoveries and the historical evolution of indazole synthesis, with a focus on the core methodologies that have become foundational in the field. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers engaged in the synthesis and application of indazole-containing compounds.
Historical Perspective: The Dawn of Indazole Synthesis
The history of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer reported the first synthesis of a derivative of the indazole ring system.[1] This seminal work laid the groundwork for future explorations into the synthesis and properties of this important class of heterocyclic compounds.
Emil Fischer's Landmark Synthesis (1883)
Fischer's initial synthesis involved the intramolecular cyclization of o-hydrazinobenzoic acid derivatives. While not a direct synthesis of the parent indazole, this work established the fundamental principle of forming the pyrazole ring fused to a benzene ring.
Core Synthetic Methodologies
Over the decades, several key synthetic strategies have emerged as the cornerstones of indazole synthesis. These methods, often named after their discoverers, provide access to a wide variety of substituted indazoles and remain relevant in contemporary organic synthesis.
The Jacobsen Indazole Synthesis
The Jacobsen synthesis, a classical and widely used method, involves the cyclization of N-nitroso derivatives of o-toluidine and its analogs. This reaction provides a direct route to 1H-indazoles.
A representative procedure for the Jacobsen synthesis is the preparation of indazole from o-toluidine:[2][3]
-
Acetylation: To a stirred solution of o-toluidine (1.0 eq) in acetic anhydride (2.0 eq), add glacial acetic acid (1.0 vol). The reaction is exothermic. Cool the mixture to 0-5 °C.
-
Nitrosation: While maintaining the temperature below 5 °C, introduce a stream of nitrous gases (generated by the reaction of sodium nitrite with a strong acid, such as sulfuric acid) into the reaction mixture until a persistent blue-green color is observed.
-
Cyclization: The resulting solution containing the N-nitroso-o-acetotoluidide is then added to a solution of sodium methoxide in methanol at 0-5 °C. The reaction mixture is stirred and allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 1H-indazole.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| o-Toluidine | 1. Ac₂O, AcOH; 2. NaNO₂, H₂SO₄; 3. NaOMe, MeOH | This compound | 55-65 | [3] |
| 2-Amino-4-chlorotoluene | 1. Ac₂O, AcOH; 2. NaNO₂, H₂SO₄; 3. NaOMe, MeOH | 5-Chloro-1H-indazole | 60-70 | [3] |
| 2-Amino-5-nitrotoluene | 1. Ac₂O, AcOH; 2. NaNO₂, H₂SO₄; 3. NaOMe, MeOH | 6-Nitro-1H-indazole | 50-60 | [3] |
The mechanism of the Jacobsen synthesis proceeds through the formation of an N-nitroso intermediate, which upon treatment with a base, undergoes an intramolecular cyclization to form the indazole ring.
Caption: Mechanism of the Jacobsen Indazole Synthesis.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from the reaction of o-nitrobenzylamines with a base. This reaction is particularly useful for accessing 2-substituted indazoles.[4][5][6]
A general procedure for the Davis-Beirut reaction is as follows:[4][6]
-
Reaction Setup: To a solution of the N-substituted-2-nitrobenzylamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add a base such as potassium hydroxide (2.0 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of 1 to 24 hours, depending on the substrate.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Starting Material (o-nitrobenzylamine) | Base and Solvent | Product (2H-indazole) | Yield (%) | Reference |
| N-Benzyl-2-nitrobenzylamine | KOH, MeOH | 2-Benzyl-2H-indazole | 85 | [6] |
| N-(4-Methoxybenzyl)-2-nitrobenzylamine | KOH, EtOH | 2-(4-Methoxybenzyl)-2H-indazole | 90 | [6] |
| N-Butyl-2-nitrobenzylamine | NaOH, MeOH | 2-Butyl-2H-indazole | 78 | [4] |
| N-Phenyl-2-nitrobenzylamine | KOH, MeOH | 2-Phenyl-2H-indazole | 45 | [6] |
The mechanism of the Davis-Beirut reaction involves the base-mediated deprotonation of the benzylic position, followed by an intramolecular redox reaction and cyclization to form the 2H-indazole ring.[5][6]
References
- 1. Fischer indole synthesis [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-indazole, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational drugs.[1][2] Its unique structure, featuring a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[3] The 1H-tautomer is generally more thermodynamically stable and has been extensively explored as a pharmacophore.[1][3] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities, key signaling pathways, and the experimental protocols used in its evaluation, with a focus on its application in oncology, inflammation, and neurodegenerative diseases.
The this compound Scaffold: Significance and Approved Drugs
The versatility of the this compound core allows it to serve as a bioisostere for endogenous structures like indole, with an additional nitrogen atom acting as a hydrogen bond acceptor, potentially improving target affinity.[2] This has led to its incorporation into several blockbuster drugs, particularly kinase inhibitors. At least 43 indazole-based therapeutics are in clinical use or trials.[4][5]
Table 1: Selected FDA-Approved Drugs Featuring the this compound Scaffold
| Drug Name | Target(s) | Therapeutic Area |
| Pazopanib | VEGFRs, PDGFRs, FGFRs | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFRs 1, 2, 3 | Advanced Renal Cell Carcinoma |
| Niraparib | PARP1/PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer |
| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |
| Linifanib | VEGFR, PDGFR | Investigational (Hepatocellular Carcinoma) |
| Bendazac | Anti-inflammatory | Cataract Treatment (topical), Anti-inflammatory |
| Benzydamine | Anti-inflammatory | Pain and Inflammation (local) |
Biological Activities and Therapeutic Targets
This compound derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, neuroprotective, antibacterial, and antifungal properties.[1][10]
Anticancer Activity
The most prominent application of the this compound scaffold is in oncology, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[6]
Indazole derivatives are potent inhibitors of various serine/threonine and tyrosine kinases. The this compound-3-amine structure is recognized as an effective hinge-binding fragment, anchoring the inhibitor to the ATP-binding site of the kinase.[4][5]
-
VEGFR/FGFR Inhibition: Pazopanib and Axitinib target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), key mediators of angiogenesis—the formation of new blood vessels essential for tumor growth.[6][8] Inhibition of these receptors cuts off the tumor's blood supply.
-
ALK Inhibition: Entrectinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[3][5] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement creates a fusion gene (e.g., EML4-ALK) that leads to constitutive ALK activation, driving cell proliferation and survival.[11][12]
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism.[13] In the tumor microenvironment, IDO1 is upregulated, leading to tryptophan depletion and the accumulation of its metabolite, kynurenine. This suppresses the activity of effector T-cells and promotes immune tolerance, allowing the tumor to evade the immune system.[6][13][14] this compound has been identified as a novel pharmacophore for potent IDO1 inhibition.[13]
Anti-Inflammatory Activity
This compound derivatives have been developed as anti-inflammatory agents.[15][16] The commercially available drugs Bendazac and Benzydamine contain this scaffold.[3][7] A key mechanism for inflammation involves the Apoptosis signal-regulating kinase 1 (ASK1), part of the MAPK signaling pathway.[12] ASK1 inhibition is a therapeutic strategy for inflammatory diseases, and novel this compound inhibitors have been designed for this purpose.[12]
Activity in Neurodegenerative Diseases
The this compound scaffold is being explored for its therapeutic potential in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[14][17] Key targets include kinases such as Glycogen synthase kinase 3 (GSK3) and Leucine-rich repeat kinase 2 (LRRK2), whose dysregulation is implicated in tau protein hyperphosphorylation and neuronal cell death.[14][17][18]
Quantitative Data Summary
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the target's activity.
Table 2: In Vitro Activity of Selected this compound Derivatives
| Compound Class | Target | Specific Compound Example | IC50 Value | Cell Line / Assay |
| Anticancer | EGFR T790M | Compound 109 | 5.3 nM | Enzyme Assay |
| ALK | Entrectinib (127) | 12 nM | Enzyme Assay | |
| FGFR1 | Compound 99 | 2.9 nM | Enzyme Assay | |
| Bcr-AblT315I | Compound 89 | 0.45 µM | Enzyme Assay | |
| IDO1 | Compound 2g | 5.3 µM | Enzyme Assay | |
| K562 Proliferation | Compound 6o | 5.15 µM | K562 Cells | |
| HCT116 Proliferation | N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | 14.3 µM | HCT116 Cells | |
| PI3K Pathway | PI3Kα | Compound 10 | 361 nM | Enzyme Assay |
| PDK1 | Compound 10 | 1.8 µM | Enzyme Assay | |
| Inflammatory | GSK-3 | Compound 51d | 0.23 µM | Enzyme Assay |
Source:[3][4][6][11][13][19][20][21]
Experimental Protocols
The discovery and development of this compound-based drugs involve a systematic workflow encompassing chemical synthesis, purification, characterization, and biological evaluation.
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 5-aryl-1H-indazol-3-amine derivatives, a common core structure.[1][22]
-
Preparation of Starting Material: Synthesize 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile by refluxing with hydrazine hydrate (80%).[22]
-
Reaction Setup: In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[1][22]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DMF/H₂O in a 4:1 ratio).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[1]
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[5][16]
-
Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[16][23]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: In Vitro Kinase Inhibition (IC50 Determination)
This protocol outlines a general luminescence-based kinase assay (e.g., ADP-Glo™) to determine the potency of an indazole inhibitor against a target kinase.[2][15]
-
Reagent Preparation:
-
Kinase Buffer: Prepare an appropriate kinase reaction buffer (e.g., HEPES-based buffer with DTT, MgCl₂, and Triton X-100).
-
Compound Dilution: Perform a serial dilution of the this compound inhibitor in 100% DMSO, then further dilute in the kinase buffer to create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration is consistent and low (<1%).
-
Enzyme and Substrate: Dilute the recombinant target kinase and its specific peptide substrate to their optimal concentrations in the kinase buffer.
-
ATP Solution: Prepare an ATP solution at a concentration near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the diluted inhibitor or vehicle control (DMSO in kinase buffer).
-
Add the kinase enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-20 µL.[15]
-
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[2][15]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, through a coupled luciferase reaction, generates a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[15]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Future Outlook
The this compound scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in producing effective therapeutics, particularly in oncology. Its structural and electronic properties make it an ideal starting point for the design of inhibitors targeting a diverse range of enzymes. Future research will likely focus on expanding the structural diversity of indazole libraries to improve potency and selectivity, developing multifunctional agents that hit multiple disease-related targets, and applying mechanism-guided design using computational and structure-activity relationship studies to create the next generation of indazole-based drugs.[10] The continued exploration of this privileged core promises to yield novel and impactful therapies for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 5. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis and Antitumor Activity of this compound-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1H-Indazole Scaffold in Drug Discovery
The this compound nucleus, a bicyclic aromatic heterocycle, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Comprising a benzene ring fused to a pyrazole ring, it exists in two primary tautomeric forms, this compound and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] This core structure is a key component in numerous clinically approved therapeutics, including the anticancer agents niraparib and pazopanib.[4][5]
The immense interest in this compound derivatives stems from their versatile biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties.[2][6] The success of a drug candidate, however, is not solely dependent on its pharmacological potency. Its journey through the body—governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile—is critically influenced by a set of fundamental physicochemical properties.[7] Properties such as lipophilicity, solubility, and ionization state (pKa) dictate a molecule's ability to cross biological membranes, dissolve in physiological fluids, and avoid rapid metabolic clearance. Therefore, a thorough understanding and strategic modulation of these characteristics are paramount in the design and optimization of novel this compound-based therapeutics.
Core Physicochemical Properties of this compound Derivatives
The drug-like quality of a compound is largely defined by its physicochemical profile. For this compound derivatives, the strategic placement of substituents allows for the fine-tuning of these properties to achieve a balance between potency and a favorable ADMET profile.
Lipophilicity (logP/logD): Lipophilicity is a crucial parameter that influences a drug's permeability across cell membranes, binding to plasma proteins, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule or the distribution coefficient (logD) at a specific pH (typically 7.4) for ionizable molecules. While high lipophilicity can improve membrane crossing, it can also lead to lower aqueous solubility, increased metabolic clearance, and potential toxicity.[8]
Aqueous Solubility: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream.[9] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[9] For this compound derivatives, solubility can be modulated by introducing polar functional groups or by forming salts of ionizable derivatives.
Acidity and Basicity (pKa): The this compound scaffold is amphoteric, meaning it can act as both a weak acid (donating the N1-proton) and a weak base (accepting a proton, typically at N2).[10] The acid dissociation constant (pKa) quantifies the strength of these acidic and basic centers. The pKa values are critical as they determine the ionization state of the molecule at different physiological pH levels, which in turn profoundly affects its solubility, absorption, and interaction with biological targets.[11]
Melting Point (M.p.): The melting point is an indicator of a compound's purity and the strength of its crystal lattice. A high melting point often correlates with lower solubility due to the higher energy required to break the crystal lattice. This property is particularly important during the formulation and manufacturing stages of drug development.
Hydrogen Bonding: The this compound core possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N2 atom). This dual capability is vital for forming specific interactions with amino acid residues in the binding sites of target proteins, such as the hinge region of kinases, contributing significantly to binding affinity and selectivity.[5]
Data Presentation: Physicochemical Properties
Quantitative data provides a clear basis for comparing derivatives and guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Table 1: Physicochemical Properties of Parent this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [12] |
| Molecular Weight | 118.14 g/mol | [12] |
| Melting Point | 144–150 °C | [13] |
| Boiling Point | 270 °C | [12] |
| pKa (acidic, N-H) | 13.86 | [10] |
| pKa (basic, cation) | 1.04 | [10] |
| Calculated logP | 1.8 | [12] |
Table 2: Physicochemical Data for Selected this compound Derivatives
| Derivative | Molecular Formula | Melting Point (°C) | Notes | Source(s) |
| 3,6-Diiodo-1H-indazole | C₇H₄I₂N₂ | >210 (dec.) | Used to prepare kinase inhibitors. | [14] |
| 4-Nitro-1H-indazole | C₇H₅N₃O₂ | - | pKa (cation) = 0.24 | [11][15] |
| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | - | pKa (cation) = -0.96 | [11][15] |
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | - | pKa (cation) = -0.97 | [11][15] |
| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | C₁₆H₁₄N₂O₂ | 119–121 | Synthesized via C-H amination. | [16] |
| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | C₁₆H₁₄N₂O₃ | 117–119 | White solid. | [16] |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-indazole | C₂₀H₁₆N₂O | 126–128 | White solid. | [16] |
| Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate | C₁₈H₁₆N₂O₅ | 196–198 | White solid. | [16] |
| 3-Bromo-6-chloro-4-nitro-1H-indazole | C₇H₃BrClN₃O₂ | Data not available | Calculated logP = 3.41 | [7] |
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is essential. Standardized high-throughput methods are often employed in early drug discovery.
Protocol 1: Lipophilicity Determination (Shake-Flask logD at pH 7.4)
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[17][18]
-
Preparation of Phases: Prepare phosphate-buffered saline (PBS) at pH 7.4 and HPLC-grade n-octanol. Pre-saturate each solvent by vigorously mixing them together for several hours, followed by separation. This ensures thermodynamic equilibrium.[18]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).[18][19]
-
Equilibration: Vigorously shake or vortex the vial for a fixed period (e.g., 1-3 hours) to ensure the compound fully partitions between the two phases and reaches equilibrium.[8][19]
-
Phase Separation: Centrifuge the vial (e.g., 10 minutes at 2000 x g) to achieve complete separation of the aqueous and organic layers.[18]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method, typically LC-MS/UV.[8][17]
-
Calculation: Calculate the logD value using the following equation: logD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)
Protocol 2: Kinetic Aqueous Solubility Determination (Laser Nephelometry)
This high-throughput assay measures the light scattering caused by compound precipitation from a DMSO stock solution into an aqueous buffer.[9][20][21]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate. Create a serial dilution of the compound directly on the plate.[20][22]
-
Precipitation Induction: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-5%).[22]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).[22]
-
Measurement: Place the microtiter plate into a laser nephelometer. The instrument directs a laser beam through each well and measures the intensity of forward-scattered light.[20][23]
-
Data Analysis: Plot the scattered light intensity (in Relative Nephelometric Units, RNU) against the compound concentration. The concentration at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit.[20]
Protocol 3: pKa Determination (Potentiometric Titration)
This highly accurate method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes.[4][24]
-
System Calibration: Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[4]
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 10⁻³ to 10⁻⁴ M.[4][24] Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).[4]
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[4]
-
Titration: Make the solution acidic (e.g., to pH 2) with a standardized HCl solution. Then, titrate the solution by adding small, precise increments of a standardized NaOH solution.[25]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[4] Continue the titration until the pH reaches a basic value (e.g., pH 12).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region(s) or can be determined from the inflection point(s) in the first derivative of the titration curve.[25][26]
Visualizations: Workflows and Pathways
Diagrams provide a clear visual summary of complex processes and relationships, which is essential for understanding the context of physicochemical property assessment in drug discovery.
References
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Shake Flask LogD | Domainex [domainex.co.uk]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole - Wikipedia [en.wikipedia.org]
- 11. Study of the Addition Mechanism of this compound and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A11665.03 [thermofisher.com]
- 14. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. enamine.net [enamine.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. enamine.net [enamine.net]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. emeraldcloudlab.com [emeraldcloudlab.com]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1H-indazole, a foundational heterocyclic scaffold in medicinal chemistry. While polymorphism is a critical consideration in drug development, this review of current literature indicates that this compound primarily exhibits supramolecular diversity rather than true polymorphism of the parent molecule. This document details the known crystal structure of this compound, discusses its supramolecular arrangements, and provides detailed experimental protocols for its crystallization and characterization.
The Crystal Structure of this compound
This compound (C₇H₆N₂) is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1][2] In the solid state, the 1H-tautomer is the thermodynamically stable and predominant form.[3][4][5][6][7][8] The crystal structure of this compound has been determined, revealing a fascinating arrangement where the achiral molecules pack to form chiral structures.[9]
A key crystallographic study has shown that this compound crystallizes in a chiral helical arrangement, known as a catemer.[9] This supramolecular structure is a result of intermolecular hydrogen bonding between the N-H group of one molecule and the pyridinic nitrogen of a neighboring molecule.
Crystallographic Data
The crystallographic data for the well-characterized form of this compound is summarized in the table below. This data is essential for unambiguous identification and for understanding the solid-state properties of this important molecule.
| Parameter | Value |
| CCDC Number | 827788 |
| Chemical Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.863(2) |
| b (Å) | 9.715(3) |
| c (Å) | 10.155(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 578.1(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.358 |
| Hydrogen Bond Motif | N-H···N catemer |
Polymorphism and Supramolecular Diversity
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.
While the indazole scaffold is a core component in many pharmaceutical compounds that do exhibit polymorphism, extensive searches of the current scientific literature did not yield evidence of multiple well-characterized polymorphic forms of the parent this compound molecule with distinct crystallographic data.
Instead, the solid-state chemistry of this compound and its derivatives is characterized by rich supramolecular diversity.[9] Depending on the substituents and crystallization conditions, indazoles can form various hydrogen-bonded assemblies, including:
-
Dimers: Two indazole molecules linked by hydrogen bonds.
-
Trimers: Three indazole molecules forming a cyclic hydrogen-bonded structure.
-
Catemers (Chains): A one-dimensional chain of indazole molecules connected by hydrogen bonds.[9]
The known crystal structure of this compound itself is an example of a catemeric arrangement, which further organizes into a chiral helical superstructure.[9] It is this supramolecular diversity that can be mistaken for polymorphism if not characterized thoroughly.
Experimental Protocols
The following section details the methodologies for the synthesis, crystallization, and characterization of this compound.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the diazotization of o-toluidine followed by cyclization.
Materials:
-
o-Toluidine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Ice
Procedure:
-
Dissolve o-toluidine in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of sodium hydroxide.
-
Slowly add the diazonium salt solution to the sodium hydroxide solution, keeping the temperature controlled.
-
Acidify the reaction mixture with acetic acid.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.
Single Crystal Growth of this compound
Obtaining high-quality single crystals is essential for X-ray diffraction analysis. Slow evaporation is a widely used and effective method.
Materials:
-
Pure this compound
-
A suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)
-
A clean crystallization vessel (e.g., a small beaker or vial)
-
Parafilm or a loosely fitting cap
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to the crystallization vessel.
-
Cover the vessel with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Place the vessel in a location with a stable temperature and minimal vibrations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vessel for the formation of single crystals.
-
Once suitable crystals have formed, carefully harvest them from the mother liquor.
Characterization Techniques
SC-XRD is the definitive method for determining the crystal structure of a compound.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Procedure:
-
Select a high-quality single crystal of appropriate size.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
PXRD is a powerful technique for fingerprinting crystalline solids and can be used to identify different polymorphic forms.
Instrumentation: A powder X-ray diffractometer.
Procedure:
-
Grind a small amount of the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Place the sample holder in the diffractometer.
-
Scan the sample over a range of 2θ angles.
-
The resulting diffractogram will show a series of peaks at characteristic 2θ values for the specific crystalline form.
DSC measures the heat flow into or out of a sample as a function of temperature or time and is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.
-
Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point and enthalpy of fusion can be determined from the melting peak. Different polymorphs will typically have different melting points and may show solid-solid phase transitions.
Visualizations
Experimental Workflow for Polymorph Screening
The following diagram illustrates a typical workflow for screening for and identifying potential polymorphs of a crystalline substance.
Caption: A generalized workflow for polymorph screening of a crystalline solid.
Logical Relationship of Indazole Tautomers and Solid-State Forms
The following diagram illustrates the relationship between the tautomeric forms of indazole and the observed supramolecular structures in the solid state.
Caption: Relationship between indazole tautomers and their solid-state assemblies.
Conclusion
This compound is a cornerstone of medicinal chemistry, and a thorough understanding of its solid-state properties is crucial for drug development. While the molecule itself crystallizes in a well-defined chiral catemeric structure, the existence of multiple true polymorphs of the parent this compound is not well-established in the current literature. Instead, the focus remains on its rich supramolecular chemistry, which gives rise to various hydrogen-bonded assemblies. For drug development professionals, it is imperative to conduct thorough solid-state characterization of any indazole-containing active pharmaceutical ingredient, as derivatives of this scaffold are known to exhibit polymorphism, which can have significant implications for the final drug product's performance and stability. The experimental protocols and workflows outlined in this guide provide a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the N-alkylation of 1H-Indazole
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in therapeutic drugs.[1] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the 1H-indazole ring often leads to the formation of a mixture of regioisomers, which poses significant challenges for synthesis and purification.[1][2][3][4] The regioselectivity of these reactions is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[1][5] This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of indazoles, supported by quantitative data and workflow diagrams to guide researchers in achieving the desired outcomes.
Factors Influencing Regioselectivity
The alkylation of indazoles can be directed toward either the N-1 or N-2 position by carefully selecting the reaction conditions. The outcome is often a result of a delicate interplay between kinetic and thermodynamic control.
-
Thermodynamic vs. Kinetic Control : The this compound tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][4][5][6] Consequently, N-1 substituted products are typically the more stable isomers.[7] Under conditions that allow for equilibration, such as higher temperatures or longer reaction times, the thermodynamically favored N-1 isomer is often the major product.[1][7] Conversely, conditions that favor kinetic control (e.g., lower temperatures) can sometimes lead to the formation of the N-2 product.[7]
-
Steric and Electronic Effects : The substituents on the indazole ring play a crucial role. Steric hindrance, particularly from a substituent at the C-7 position, can block the N-1 position and favor alkylation at N-2.[1][2][5] For example, indazoles with C-7 NO₂ or CO₂Me substituents have been shown to yield excellent N-2 regioselectivity.[2][3][5] Electronic effects of substituents also influence the nucleophilicity of the nitrogen atoms and can affect the N-1/N-2 ratio.[2]
-
Reaction Conditions (Base, Solvent, Reagent) : The choice of base and solvent is critical. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) strongly favor N-1 alkylation.[2][3][5][8] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers.[1][4] The nature of the alkylating agent can also influence the outcome.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the this compound scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. research.ucc.ie [research.ucc.ie]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1H-Indazole in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to multiple biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, is particularly prominent in the development of protein kinase inhibitors.[1][3][4][5] Protein kinases are a large family of enzymes crucial for cellular signaling; their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[6]
The utility of the this compound core in kinase inhibitor design stems from its capacity to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across many kinases.[2] Its structure serves as a versatile foundation for synthetic modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[2][3] Consequently, numerous this compound derivatives have been investigated and developed as inhibitors against a wide array of kinases, including tyrosine kinases and serine/threonine kinases.[3][5] Several clinically approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the this compound core, underscoring its therapeutic significance.[3][4][7]
These application notes provide a comprehensive guide for researchers utilizing this compound derivatives in kinase inhibitor screening, detailing experimental protocols and presenting key data for this important class of compounds.
Data Presentation: Inhibitory Activity of Representative this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several this compound derivatives against various protein kinases, illustrating the potency and spectrum of activity achievable with this scaffold.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine (Compound 1)[8] | FGFR1 | 100 |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (Compound 2)[8] | FGFR1 | 30.2 |
| Axitinib[9] | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 |
| Pazopanib[9] | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 |
| 6-bromo-1H-indazol-4-amine Derivative[9] | PLK4 | 25.6 |
| CFI-400945[2] | PLK4 | 2.8 |
| Indazole-based Compound C05[10] | PLK4 | < 0.1 |
| Indazole Derivative 109[11] | EGFR (T790M), EGFR | 5.3, 8.3 |
| Indazole Amide Derivative 116[11] | ERK1/2 | 9.3 ± 3.2 |
| Indazole-Pyridine Analogue[12] | Akt (PKB) | Kᵢ = 0.16 nM |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the application of this compound inhibitors.
Caption: Hypothesized MAPK/ERK signaling pathway and potential inhibition points by this compound derivatives.[13]
Caption: A typical workflow for the screening and development of this compound-based kinase inhibitors.[4][13]
Caption: this compound inhibitors typically bind to the hinge region of the kinase ATP pocket, competing with ATP.[1][2]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound derivatives as kinase inhibitors.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This protocol quantifies the direct inhibitory effect of a compound on a purified kinase by measuring ADP production.[14]
Objective: To determine the IC50 value of a this compound compound against a target kinase.
Materials:
-
Target kinase (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
This compound test compound
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[2]
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well or 96-well assay plates[6]
-
Plate reader capable of measuring luminescence[6]
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these in Kinase Reaction Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be constant and typically ≤1%.[6]
-
Reaction Setup:
-
Kinase Reaction Initiation: Initiate the reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition is accurately measured.[6]
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[6][14]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase/luciferin reaction to produce light.[6]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[6]
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all experimental wells.[6]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Protocol 2: Cellular Kinase Inhibition Assay (Western Blot Analysis)
This protocol assesses the ability of a this compound compound to inhibit a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[6][14]
Objective: To confirm target engagement and inhibitory activity in a physiologically relevant system.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
This compound test compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the this compound compound (and a vehicle control) for a specified period (e.g., 2-24 hours).[6]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading in the subsequent steps.[6][14]
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.[6]
-
Wash the membrane with TBST (Tris-Buffered Saline with Tween 20).[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Signal Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.[13]
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein (e.g., GAPDH).
-
A reduction in the phosphorylated protein signal (normalized to total protein) in compound-treated cells compared to the vehicle control indicates inhibitory activity.[14]
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a this compound compound on the viability and proliferation of cancer cells.[13]
Objective: To determine the anti-proliferative potency (GI50/IC50) of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.[15]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis:
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 1H-Indazole Derivatives in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1H-indazole derivatives in modern agricultural research. It includes detailed application notes, experimental protocols, and quantitative data for their use as herbicides, fungicides, and insecticides. The information is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel agrochemicals.
This compound Derivatives as Herbicides: Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
This compound derivatives have emerged as a promising class of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to the bleaching of new growth and eventual plant death, making it an effective target for weed control.[3][4]
Quantitative Data: Herbicidal Activity of this compound and Related Pyrazole Derivatives
The following table summarizes the herbicidal activity and HPPD inhibitory potency of selected this compound and related pyrazole derivatives.
| Compound ID | Target Weed Species | Application Rate (g ai/ha) | Herbicidal Efficacy (%) | AtHPPD IC₅₀ (µM) | Crop Safety | Reference |
| Z9 | Arabidopsis thaliana | - | - | 0.05 | - | [5] |
| Z21 | Echinochloa crusgalli (pre-emergence) | 150 | Stem: 44.3, Root: 69.6 | - | Maize, Cotton, Wheat (0-10% injury) | [5] |
| Z5 | Post-emergence broadleaf weeds | 150 | Excellent | - | Maize, Cotton, Wheat (0-10% injury) | [5] |
| Z15 | Post-emergence broadleaf weeds | 150 | Excellent | - | Maize, Cotton, Wheat (0-10% injury) | [5] |
| Z20 | Post-emergence broadleaf weeds | 150 | Excellent | - | Maize, Cotton, Wheat (0-10% injury) | [5] |
| III-15 | Various weeds | 30-120 | Excellent | 0.012 | High safety for peanuts | [2] |
| Topramezone | Echinochloa crusgalli (pre-emergence) | 150 | Stem: 16.0, Root: 53.0 | 1.33 | Corn | [5] |
| Mesotrione | Echinochloa crusgalli (pre-emergence) | 150 | Stem: 12.8, Root: 41.7 | 1.76 | Corn | [5] |
Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay
This protocol describes a high-throughput fluorescent screening assay to determine the inhibitory activity of this compound derivatives against HPPD.[6]
Materials:
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA
-
Cofactor/Quenching Solution: 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Add 1 µL of the diluted compounds or DMSO (for control) to the wells of the microplate.
-
Prepare a reaction mixture containing the AtHPPD enzyme and the cofactor/quenching solution in the assay buffer.
-
Add 74 µL of the reaction mixture to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the HPP substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 400 nm) every minute for 30-60 minutes at 30°C.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase over time.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: HPPD Inhibition
Caption: Mechanism of action of this compound herbicides targeting the HPPD enzyme.
This compound Derivatives as Fungicides: Targeting Succinate Dehydrogenase (SDH)
Pyrazole and indazole carboxamides are a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[7] These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which blocks ATP production and leads to fungal cell death.[8]
Quantitative Data: Antifungal Activity of Pyrazole Carboxamide Derivatives
The following table presents the in vitro antifungal activity of a series of pyrazole carboxamide derivatives against various plant pathogenic fungi.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) | Reference |
| 5e | Rhizoctonia solani | 0.039 | Boscalid | 0.799 | [7] |
| 5e | Rhizoctonia solani | 0.039 | Fluxapyroxad | 0.131 | [7] |
| 9ac | Rhizoctonia cerealis | 1.1-4.9 | Thifluzamide | 23.1 | [9] |
| 9bf | Rhizoctonia cerealis | 1.1-4.9 | Thifluzamide | 23.1 | [9] |
| 9cb | Rhizoctonia cerealis | 1.1-4.9 | Thifluzamide | 23.1 | [9] |
| 9cd | Sclerotinia sclerotiorum | 0.8 | Thifluzamide | 4.9 | [9] |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 | [10] |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 | [10] |
| 23i | Rhizoctonia solani | 3.79 | - | - | [10] |
| 8e | Rhizoctonia solani | 0.012 | Boscalid | 0.464 | [11] |
| 8e | Sclerotinia sclerotiorum | 0.123 | Boscalid | 0.159 | [11] |
Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric method to measure the inhibitory effect of this compound derivatives on SDH activity.[12][13]
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
SDH Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Sodium succinate solution (substrate)
-
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) solution (electron acceptor)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the diluted compounds or DMSO (control).
-
Add 50 µL of the mitochondrial fraction to each well.
-
Add 50 µL of the SDH Assay Buffer.
-
Incubate the plate for 10 minutes at 37°C.
-
Add 50 µL of the sodium succinate solution to initiate the reaction.
-
Add 50 µL of the INT solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: SDH Inhibition
Caption: Mechanism of action of this compound carboxamide fungicides targeting SDH.
This compound Derivatives as Insecticides: Targeting GABA-Gated Chloride Channels
Certain this compound derivatives exhibit insecticidal activity by acting as antagonists of the GABA-gated chloride channel in the insect's central nervous system.[3][14] Blockage of this channel reduces neuronal inhibition, leading to hyperexcitation, convulsions, and ultimately, the death of the insect.[13]
Quantitative Data: Insecticidal Activity of Phenylpyrazole and Related Derivatives
The following table provides data on the insecticidal activity of fipronil, a well-known phenylpyrazole insecticide that shares a similar mechanism of action with potential this compound-based insecticides.
| Compound | Target Insect | Bioassay Method | LC₅₀ (mg/L) | Reference |
| GABA receptor Antagonist 1 | Plutella xylostella | - | 0.09 | [15] |
| GABA receptor Antagonist 1 | Spodoptera frugiperda | - | 0.84 | [15] |
| GABA receptor Antagonist 1 | Spodoptera exigua | - | 0.87 | [15] |
| GABA receptor Antagonist 1 | Spodoptera litura | - | 0.68 | [15] |
Note: Data for a series of this compound insecticides is limited in the public domain. The provided data for a related antagonist serves as a reference.
Experimental Protocol: Insecticidal Bioassay (Contact and Ingestion)
This protocol describes a general method for evaluating the contact and ingestion toxicity of this compound derivatives against a target insect pest.[9][16]
Materials:
-
Test compounds (this compound derivatives)
-
Acetone or other suitable solvent
-
Sucrose solution (for ingestion assay)
-
Petri dishes or small ventilated containers
-
Filter paper
-
Micropipette
-
Target insects (e.g., larvae or adults)
Procedure (Contact Assay):
-
Dissolve the test compounds in acetone to prepare a series of concentrations.
-
Apply a known volume (e.g., 1 mL) of each concentration to a filter paper placed in a Petri dish.
-
Allow the solvent to evaporate completely, leaving a residue of the test compound.
-
Introduce a known number of insects (e.g., 10-20) into each Petri dish.
-
Seal the dishes with a ventilated lid.
-
Maintain the dishes under controlled conditions (temperature, humidity, light).
-
Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the LC₅₀ value using probit analysis.
Procedure (Ingestion Assay):
-
Prepare a series of concentrations of the test compounds in a sucrose solution.
-
Provide the treated sucrose solution to the insects as their sole food source.
-
Maintain the insects in individual or group containers with the treated food.
-
Assess insect mortality at regular intervals.
-
Calculate the LC₅₀ value.
Signaling Pathway: GABA Receptor Antagonism
Caption: Mechanism of action of this compound insecticides as GABA receptor antagonists.
References
- 1. journals.rdagriculture.in [journals.rdagriculture.in]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea | MDPI [mdpi.com]
- 11. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 1H-Indazoles
Introduction
The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of substituted 1H-indazoles, offering significant advantages over classical methods in terms of efficiency, functional group tolerance, and substrate scope. These modern catalytic approaches enable the construction of the indazole core and the introduction of diverse substituents with high precision and yield.
This document provides detailed application notes and experimental protocols for two robust palladium-catalyzed methods for the synthesis of substituted 1H-indazoles:
-
Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines. This method provides a direct and efficient route to N-arylated indazoles through a one-pot condensation and intramolecular C-N coupling reaction.
-
Palladium-Catalyzed Direct C3-Arylation of 1H-Indazoles. This method allows for the late-stage functionalization of the indazole core at the C3 position, which is crucial for the development of libraries of analogues for structure-activity relationship (SAR) studies.
These protocols are intended for researchers, scientists, and drug development professionals seeking to synthesize substituted 1H-indazoles for various applications.
Method 1: Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines
This method involves the reaction of readily available 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular Buchwald-Hartwig-type amination to construct the pyrazole ring of the indazole system.[1][2]
Data Presentation
The following table summarizes the substrate scope for the palladium-catalyzed synthesis of 1-aryl-1H-indazoles from various 2-bromobenzaldehydes and arylhydrazines. The reactions were typically carried out using Pd(OAc)₂ as the catalyst, dppp (1,3-bis(diphenylphosphino)propane) as the ligand, and NaOtBu as the base in toluene at 100 °C.[2]
| Entry | 2-Bromobenzaldehyde (Substituent) | Arylhydrazine (Substituent) | Product | Yield (%) |
| 1 | H | 4-Methyl | 1-(4-Tolyl)-1H-indazole | 86 |
| 2 | H | 4-Methoxy | 1-(4-Methoxyphenyl)-1H-indazole | 85 |
| 3 | H | 4-Chloro | 1-(4-Chlorophenyl)-1H-indazole | 82 |
| 4 | 4-Methyl | H | 5-Methyl-1-phenyl-1H-indazole | 81 |
| 5 | 4-Methoxy | H | 5-Methoxy-1-phenyl-1H-indazole | 83 |
| 6 | 4-Chloro | H | 5-Chloro-1-phenyl-1H-indazole | 79 |
| 7 | 5-Nitro | H | 6-Nitro-1-phenyl-1H-indazole | 75 |
Experimental Protocol
Materials:
-
2-Bromobenzaldehyde derivative (1.0 mmol)
-
Arylhydrazine hydrochloride derivative (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 mmol)
-
Anhydrous toluene (10 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol), 1,3-bis(diphenylphosphino)propane (12.4 mg, 0.03 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).
-
Add the 2-bromobenzaldehyde derivative (1.0 mmol) and the arylhydrazine hydrochloride derivative (1.1 mmol) to the Schlenk tube.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-1H-indazole.
Visualizations
Method 2: Palladium-Catalyzed Direct C3-Arylation of 1H-Indazoles
Direct C-H arylation has become a highly attractive strategy for the late-stage functionalization of heterocyclic compounds. This method describes an efficient protocol for the C3-arylation of 1H-indazoles with aryl iodides using a palladium catalyst in water, a green and sustainable solvent.[3][4]
Data Presentation
The following table presents the scope of the direct C3-arylation of 1-methyl-7-nitro-1H-indazole with various aryl iodides. The reactions were performed using Pd(OAc)₂ as the catalyst, PPh₃ as the ligand, and K₂CO₃ as the base in water at 100 °C.[3]
| Entry | Aryl Iodide (Substituent) | Product | Yield (%) |
| 1 | 4-Methyl | 1-Methyl-7-nitro-3-(p-tolyl)-1H-indazole | 80 |
| 2 | H | 1-Methyl-7-nitro-3-phenyl-1H-indazole | 87 |
| 3 | 4-Methoxy | 3-(4-Methoxyphenyl)-1-methyl-7-nitro-1H-indazole | 65 |
| 4 | 4-Trifluoromethyl | 1-Methyl-7-nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole | 55 |
| 5 | 4-Chloro | 3-(4-Chlorophenyl)-1-methyl-7-nitro-1H-indazole | 75 |
| 6 | 4-CO₂Et | Ethyl 4-(1-methyl-7-nitro-1H-indazol-3-yl)benzoate | 54 |
| 7 | 4-Nitro | 1-Methyl-7-nitro-3-(4-nitrophenyl)-1H-indazole | 68 |
Experimental Protocol
Materials:
-
This compound derivative (1.0 mmol)
-
Aryl iodide derivative (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Deionized water (2 mL)
-
Sealed tube (5 mL capacity)
Procedure:
-
To a 5 mL sealed tube, add the this compound derivative (1.0 mmol), aryl iodide (3.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (26.2 mg, 0.10 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add deionized water (2 mL) to the tube.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure C3-arylated this compound.
Visualizations
References
- 1. Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. “On Water” Palladium Catalyzed Direct Arylation of this compound and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Metal-Free Synthetic Routes for 1H-Indazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of 1H-indazole derivatives. The indazole scaffold is a significant pharmacophore in drug discovery, and the development of synthetic methods that avoid transition metals is crucial for creating cleaner, more cost-effective, and environmentally benign pharmaceutical production processes.
Introduction
1H-indazoles are a class of bicyclic nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities. Traditional syntheses often rely on transition-metal catalysts, which can lead to product contamination with trace metals, posing challenges for pharmaceutical applications. This guide details several robust metal-free methodologies for the synthesis of 1H-indazoles, including condensation/cyclization reactions, [3+2] cycloaddition reactions, and oxidative C-H amination. These methods offer practical and efficient alternatives with broad substrate scope and functional group tolerance.
I. Synthesis via Condensation and Intramolecular Cyclization
This approach typically involves the formation of an intermediate from an ortho-substituted benzene derivative, followed by a cyclization step to form the indazole ring. A common and effective strategy starts from readily available o-aminobenzaldehydes or o-aminoketones.
Application Note
This method is a versatile and straightforward approach for synthesizing N-unsubstituted and N-substituted 1H-indazoles under mild conditions.[1] The reaction proceeds through an oxime intermediate, which is then activated and cyclized. The use of methanesulfonyl chloride as an activating agent is a key feature of this metal-free process.[1] This protocol is noted for its tolerance of a wide array of electron-donating and electron-withdrawing substituents on the aromatic ring.[1]
Experimental Workflow
Caption: Workflow for this compound Synthesis via Oxime Formation and Cyclization.
Protocol: Synthesis of 1H-Indazoles from o-Aminobenzoximes[1]
-
Oxime Formation:
-
To a solution of the o-aminobenzaldehyde or o-aminoketone (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 - 1.5 eq).
-
If necessary, add a base like sodium acetate or pyridine to neutralize the HCl.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The crude oxime is then purified by recrystallization or chromatography.
-
-
Cyclization:
-
Dissolve the purified o-aminobenzoxime (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (2.0-3.0 eq).
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.
-
Representative Data
| Starting Material (o-Aminobenzoxime) | Activating Agent | Base | Yield (%) | Reference |
| 2-Amino-5-chlorobenzaldehyde oxime | Methanesulfonyl chloride | Triethylamine | 85 | [1] |
| 2-Amino-4-methoxyacetophenone oxime | Methanesulfonyl chloride | Triethylamine | 78 | [1] |
| 2-(Methylamino)benzaldehyde oxime | Methanesulfonyl chloride | Triethylamine | 92 | [1] |
II. Synthesis via [3+2] Cycloaddition of Nitrile Imines and Benzyne
This powerful and convergent method allows for the rapid construction of N(1)-C(3) disubstituted 1H-indazoles.[2][3] The reaction involves the in situ generation of both a nitrile imine and benzyne, which then undergo a 1,3-dipolar cycloaddition.[2][3]
Application Note
This protocol is particularly advantageous for creating a library of diverse 1-substituted-1H-indazoles due to the modularity of the starting materials (hydrazonoyl chlorides and silylaryl triflates).[2] The reaction is exceptionally fast, often completing within minutes, and proceeds in good to excellent yields under mild, metal-free conditions.[2][3]
Reaction Pathway
Caption: Pathway for this compound Synthesis via [3+2] Cycloaddition.
Protocol: Synthesis of 1-Substituted-1H-indazoles via [3+2] Cycloaddition[2][3]
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the hydrazonoyl chloride (1.0 eq), o-(trimethylsilyl)aryl triflate (1.5 eq), and a fluoride source such as cesium fluoride (CsF) (2.0 eq).
-
If using CsF, a crown ether like 18-crown-6 (0.1 eq) can be added to improve solubility and reactivity.
-
Add a dry, aprotic solvent such as acetonitrile or THF.
-
Add a base, for example, triethylamine (1.1 eq), to generate the nitrile imine in situ.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction is typically very fast and can be complete in as little as 5 minutes. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-substituted-1H-indazole.
-
Representative Data
| Hydrazonoyl Chloride Substituent (R1) | Aryl Substituent (R2) | Yield (%) | Reference |
| Phenyl | Phenyl | 85 | [2][3] |
| 4-Chlorophenyl | Phenyl | 90 | [2][3] |
| Ethyl | Phenyl | 75 | [2][3] |
| Phenyl | 4-Methylphenyl | 82 | [2][3] |
III. Synthesis via PIFA-Mediated Oxidative C-N Bond Formation
This method provides a practical and efficient route to 1H-indazoles through an intramolecular oxidative C-N bond formation from readily accessible arylhydrazones.[1][4] The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as a metal-free oxidant is a key advantage of this protocol.[4]
Application Note
This approach is characterized by its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[1][4] It represents a greener and reliable method for the rapid construction of substituted 1H-indazoles. The starting arylhydrazones can be easily prepared from the condensation of aldehydes or ketones with hydrazines.
Logical Relationship
Caption: Logical Flow for PIFA-Mediated this compound Synthesis.
Protocol: PIFA-Mediated Synthesis of 1H-Indazoles from Arylhydrazones[1][4]
-
Preparation of Arylhydrazone (if not commercially available):
-
Dissolve the arylhydrazine (1.0 eq) and the corresponding aldehyde or ketone (1.0 eq) in a suitable solvent like ethanol.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
The resulting arylhydrazone often precipitates from the solution and can be collected by filtration. Otherwise, it can be isolated by standard work-up procedures.
-
-
Oxidative Cyclization:
-
In a flask, dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 - 1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically a few hours, monitored by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure this compound.
-
Representative Data
| Arylhydrazone (from) | Oxidant | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 2-Methylbenzaldehyde phenylhydrazone | PIFA | DCM | 88 |[1][4] | | Acetophenone (4-bromophenyl)hydrazone | PIFA | DCE | 76 |[4] | | 4-Methoxybenzaldehyde phenylhydrazone | PIFA | DCM | 92 |[1][4] |
Conclusion
The metal-free synthetic routes presented here offer versatile and efficient alternatives to traditional metal-catalyzed methods for the synthesis of this compound derivatives. These protocols are characterized by mild reaction conditions, broad substrate applicability, and operational simplicity, making them highly valuable for researchers in medicinal chemistry and drug development. The avoidance of transition metals simplifies purification and mitigates concerns about metal contamination in final products, aligning with the principles of green chemistry.
References
Application Notes and Protocols: 1H-Indazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 1H-indazole and its derivatives in the field of organic light-emitting diodes (OLEDs). It includes synthesis protocols for this compound-based materials, general procedures for OLED fabrication, and a summary of the performance of related nitrogen-containing heterocyclic compounds in OLEDs. While specific electroluminescence data for simple this compound-based OLEDs is limited in the current literature, this document compiles relevant information to guide research and development in this area.
Introduction to this compound in OLEDs
This compound, a bicyclic aromatic heterocycle, has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] In the realm of materials science, the photoluminescent properties of certain indazole derivatives suggest their potential as components in organic light-emitting diodes (OLEDs).[3] The rigid structure and tunable electronic properties of the indazole core make it an attractive scaffold for designing novel emitter and host materials for OLEDs. By modifying the substituents on the indazole ring, it is possible to tune the emission color, charge transport properties, and thermal stability of the resulting materials.[4][5]
Synthesis of this compound Derivatives for OLED Applications
A variety of synthetic routes have been developed for the preparation of this compound derivatives. These methods offer access to a wide range of substituted indazoles, allowing for the systematic investigation of their structure-property relationships in OLED devices.
2.1. General Protocol for Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination
This method provides an efficient route to various 3-substituted 1H-indazoles.[4]
Materials:
-
Arylhydrazone precursor
-
Silver(I) trifluoromethanesulfonate (AgNTf₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-dichloroethane (DCE)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol, 2.0 equiv), and Cu(OAc)₂ (0.15 mmol, 0.5 equiv).
-
Add 1,2-dichloroethane (1.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
2.2. Protocol for Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole
This protocol is useful for introducing a cyano group at the 3-position of the indazole ring, a common building block for more complex derivatives.[3]
Materials:
-
3-Iodo-1H-indazole
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Allylpalladium(II) chloride dimer
-
Xantphos
-
N,N-Dimethylacetamide (DMAc)
-
Water
Procedure:
-
In a reaction flask, dissolve 3-iodo-1H-indazole (1.0 equiv) in DMAc.
-
Add K₄[Fe(CN)₆] (0.5 equiv), allylpalladium(II) chloride dimer (0.01 equiv), and Xantphos (0.02 equiv).
-
Add water to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., 80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization to yield this compound-3-carbonitrile.
Performance of Indazole-Related Materials in OLEDs
While specific device performance data for OLEDs using simple this compound derivatives as the primary emitter or host is not extensively reported, data from related and more complex heterocyclic systems containing imidazole or fused carbazole moieties can provide valuable benchmarks. The following tables summarize the performance of such devices.
Table 1: Performance of OLEDs with Phenanthroimidazole-Based Emitters
| Emitter | Host | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Ref. |
| DDPPPA | DPEPO | 8.4 | 12.35 | 9.07 | (0.16, 0.11) | [6] |
| DDPBA | DPEPO | 6.68 | - | - | - | [7] |
Table 2: Performance of OLEDs with Indolo[3,2,1-jk]carbazole-Based Iridium(III) Complexes
| Emitter | Host | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Emission Peak (nm) | Ref. |
| (pyidcz)₂Ir(tmd) | - | 21.2 | 69.2 | 36.8 | 499 | [8] |
| (tfpyidcz)₂Ir(tmd) | - | 24.0 | 78.4 | 54.7 | 554 | [8] |
Table 3: Performance of a Host-Free Yellow-Green TADF OLED
| Emitter | Host | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Luminance (cd/m²) | Ref. |
| TCZPBOX | None | 21 | 73 | 79 | 120,000 (max) | [9] |
Experimental Protocols for OLED Fabrication
The following is a general protocol for the fabrication of a multilayer OLED device by thermal evaporation, which can be adapted for the use of this compound-based materials.[10][11]
4.1. Substrate Cleaning
-
Place indium tin oxide (ITO) coated glass substrates in a substrate rack.
-
Sonicate the substrates sequentially in a series of cleaning solutions:
-
1% Hellmanex solution in deionized (DI) water for 5 minutes.
-
Rinse thoroughly with hot DI water.
-
Sonicate in isopropyl alcohol (IPA) for 5 minutes.
-
Rinse thoroughly with DI water.
-
-
Dry the substrates using a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the ITO work function and remove any remaining organic residues.
4.2. Deposition of Organic Layers and Cathode
This process is typically carried out in a high-vacuum thermal evaporation system (< 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit a layer of a suitable HIL material, such as 4,4′,4″-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine (2-TNATA), to a thickness of approximately 30-60 nm.
-
Hole Transport Layer (HTL): Deposit a layer of an HTL material, such as N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), to a thickness of 20-40 nm.
-
Emissive Layer (EML):
-
As a host: Co-evaporate the this compound derivative (host) with a phosphorescent or fluorescent dopant at a specific weight percentage (e.g., 6-15 wt%). The typical thickness of the EML is 20-40 nm.
-
As an emitter: Deposit a neat film of the this compound derivative or co-evaporate it with a host material.
-
-
Electron Transport Layer (ETL): Deposit a layer of an ETL material, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃), to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of an EIL material, such as lithium fluoride (LiF).
-
Cathode: Deposit a metal cathode, typically aluminum (Al) or a bilayer of LiF/Al, to a thickness of 100-150 nm through a shadow mask to define the active area of the device.
4.3. Encapsulation
To prevent degradation from moisture and oxygen, the fabricated OLED device should be encapsulated immediately in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Apply a UV-curable epoxy adhesive around the perimeter of the active area.
-
Place a clean glass coverslip over the device.
-
Cure the epoxy by exposing it to a UV lamp.
Characterization of OLED Devices
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.
-
Electroluminescence (EL) Spectra: Measured with a spectrometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Determined from the luminance, EL spectrum, and current density, often measured using an integrating sphere.
Visualizations
Molecular Design Strategy
Caption: Synthetic pathway for functional this compound OLED materials.
OLED Device Architecture
Caption: Layered structure of a typical OLED device.
Experimental Workflow
Caption: Workflow for OLED fabrication and characterization.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Light-Emitting Diode (OLED) Materials | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. osti.gov [osti.gov]
- 10. ossila.com [ossila.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: 1H-Indazole as a Bioisostere for Indole in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in this endeavor. The 1H-indazole scaffold has emerged as a highly effective bioisostere for the indole nucleus, a common motif in numerous biologically active molecules.[1] This substitution can lead to significant improvements in metabolic stability, oral bioavailability, and target engagement.[2][2] This document provides a comprehensive overview of the application of this compound as an indole bioisostere, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The structural similarity between indole and this compound is the foundation of this bioisosteric relationship. Both are bicyclic aromatic systems with a hydrogen bond donor at the N1 position. However, the presence of an additional nitrogen atom in the pyrazole ring of this compound can offer distinct advantages. This nitrogen can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and enhancing binding affinity.[1] Furthermore, the indazole ring is often less susceptible to oxidative metabolism compared to the electron-rich indole nucleus, leading to improved pharmacokinetic properties.[2]
This application note will explore the utility of this bioisosteric replacement in two key therapeutic areas: serotonin receptor modulation and protein kinase inhibition.
Data Presentation: Comparative Analysis of Indole and this compound Bioisosteres
The following tables summarize quantitative data comparing the biological activity and pharmacokinetic properties of indole-containing compounds and their corresponding this compound analogs.
Table 1: In Vitro Activity of Serotonin Receptor 2 (5-HT₂) Agonists
| Compound | Scaffold | 5-HT₂A EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |
| 5-MeO-DMT | Indole | 103 | 1.4 | 12.3 |
| 2-aza-5-MeO-DMT | This compound | 1300 | 483 | 118 |
Data from ACS Med. Chem. Lett. 2022, 13, 8, 1335–1341.[3] This data indicates that in this specific case, the this compound analog was less potent than the parent indole across the tested 5-HT₂ subtypes.
Table 2: In Vitro Activity of Monoamine Oxidase B (MAO-B) Inhibitors
| Compound | Scaffold | Human MAO-B IC₅₀ (nM) | Selectivity vs. MAO-A |
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Indole | 0.227 | >5700-fold |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | This compound | 0.386 | >25000-fold |
Data from J. Med. Chem. 2014, 57, 17, 7264–7279.[4] In this instance, both the indole and this compound derivatives demonstrate high potency, with the indazole analog showing exceptional selectivity.
Table 3: Comparative Pharmacokinetics of Lck Kinase Inhibitors
| Compound | Scaffold | Lck IC₅₀ (nM) | Oral Bioavailability (F%) in Rats |
| Phenol Analog | Phenol | 8.5 | 0% |
| This compound Analog | This compound | 11 | 35% |
Data from PharmaBlock, "Indazoles in Drug Discovery".[1] While a direct indole to indazole comparison for this specific kinase is not provided, this data on a phenol isostere (structurally similar to indole) highlights the significant improvement in oral bioavailability achieved with the indazole replacement.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative indole and this compound-based compounds and for a common biological assay.
Protocol 1: Synthesis of an Indole-3-Carboxamide Derivative
Objective: To synthesize N-((1-methylpiperidin-4-yl)methyl)-1H-indole-3-carboxamide, a representative indole-based serotonin receptor ligand.
Materials:
-
1H-Indole-3-carboxylic acid
-
(1-Methylpiperidin-4-yl)methanamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indole-3-carboxylic acid (1.0 eq) in DMF, add EDCI (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (1-methylpiperidin-4-yl)methanamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient) to afford the desired product.
Protocol 2: Synthesis of a this compound-3-Carboxamide Derivative
Objective: To synthesize N-((1-methylpiperidin-4-yl)methyl)-1H-indazole-3-carboxamide, a this compound bioisostere of the compound in Protocol 1.
Materials:
-
This compound-3-carboxylic acid
-
(1-Methylpiperidin-4-yl)methanamine
-
Thionyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of (1-methylpiperidin-4-yl)methanamine (1.1 eq) and triethylamine (2.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient) to afford the desired product.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine-5'-triphosphate (ATP)
-
Test compounds (indole and this compound analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, the kinase substrate, and the VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the percent inhibition versus log(inhibitor concentration) data to a four-parameter logistic equation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion
The bioisosteric replacement of indole with this compound represents a valuable strategy in modern drug design. This substitution can lead to compounds with improved pharmacokinetic profiles and potent biological activity. The provided data and protocols offer a starting point for researchers to explore this bioisosteric relationship in their own drug discovery programs. As with any medicinal chemistry strategy, the success of this replacement is context-dependent and requires careful evaluation of structure-activity relationships for each target class. However, the numerous examples of successful this compound-containing drugs and clinical candidates underscore the significant potential of this approach.
References
- 1. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Their utility is highlighted by their incorporation into drugs such as Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting, and Lonidamine, an anticancer agent.[3][4] The versatility of the indazole ring system and the reactivity of the carboxylic acid moiety allow for the creation of diverse chemical libraries for drug discovery and development. This document provides detailed protocols for the synthesis of this compound-3-carboxylic acid and its ester and amide derivatives, along with data on their biological applications.
Synthetic Schemes
The synthesis of this compound-3-carboxylic acid derivatives can be achieved through several reliable synthetic routes. A common strategy involves the initial synthesis of the parent this compound-3-carboxylic acid, followed by functionalization of the carboxylic acid group to yield esters, amides, and other derivatives.
General Synthetic Workflow
The overall process for generating a library of this compound-3-carboxylic acid derivatives typically follows the workflow outlined below.
Caption: General workflow for the synthesis and evaluation of this compound-3-carboxylic acid derivatives.
Data Presentation: Synthesized this compound-3-carboxylic Acid Derivatives
The following tables summarize the synthesis of various this compound-3-carboxylic acid derivatives, including their structures, yields, and relevant biological activities.
Table 1: Synthesis of this compound-3-carboxamide Derivatives
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | Biological Activity |
| 4a | Benzyl | 85 | 145-148 | Antimicrobial |
| 4c | 2-Morpholinoethyl | 82 | 148-151 | Antimicrobial |
| 4g | 4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl | 78 | 195-198 | Antimicrobial |
| 4j | 4-(Pyrimidin-2-yl)piperazin-1-yl | 75 | 220-224 | Antimicrobial |
| 4m | 4-Methylbenzo[d]thiazol-2-yl | 72 | 225-228 | Antimicrobial |
| 4n | 1,3,4-Thiadiazol-2-yl | 70 | 194-198 | Antimicrobial |
Data sourced from Der Pharma Chemica, 2012, 4(3):1311-1316.
Table 2: Synthesis of this compound-3-carboxylic Acid Ester Derivatives
| Compound | R-Group | Yield (%) | Method | Reference |
| Ethyl this compound-3-carboxylate | Ethyl | 82 | [3+2] Cycloaddition of benzyne and diazo compound | Organic Syntheses Procedure[5] |
| Methyl this compound-3-carboxylate | Methyl | Not Reported | Esterification | J. Chem. Pharm. Res., 2012, 4(8):3917-3922 |
| Substituted Ethyl this compound-3-carboxylates | Various | Not Reported | N1-acylation | Il Farmaco, 1982, 37(10):655-65 |
Experimental Protocols
Protocol 1: Synthesis of this compound-3-carboxylic Acid
This protocol describes the synthesis of the core scaffold, this compound-3-carboxylic acid, from SEM-protected indazole.
Materials:
-
1-(2-(Trimethylsilyl)ethoxy)methyl-1H-indazole
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Carbon dioxide (CO2), gas or dry ice
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF
-
10% Sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Citric acid solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole (11 g, 44.33 mmol) in dry THF (60 mL) at -70 °C under a nitrogen atmosphere, add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise.
-
Stir the resulting bright yellow solution at -70 °C for 30 minutes.
-
Bubble CO2 gas through the solution at -70 °C for 90 minutes.
-
Quench the reaction with saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Acidify the aqueous layer with citric acid solution to precipitate the SEM-protected acid.
-
Filter the solid, wash with water, and dry to yield 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid.
-
Dissolve the protected acid in a mixture of DMF (5 mL) and THF (50 mL) and treat with TBAF (98 mL, 1 M in THF).
-
Reflux the reaction mixture at 80 °C for 4 hours, monitoring by TLC.
-
Evaporate the THF, basify the residue with 10% NaHCO3 solution, and wash with diethyl ether (2 x 50 mL).
-
Acidify the aqueous layer with citric acid solution to precipitate the final product.
-
Filter the solid, wash with water, and dry to afford this compound-3-carboxylic acid (Yield: 98%).
Protocol 2: Synthesis of Ethyl this compound-3-carboxylate
This protocol details the synthesis of an ester derivative via a [3+2] cycloaddition reaction.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Ethyl diazoacetate
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium bicarbonate (NaHCO3)
-
Anhydrous Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and ethyl diazoacetate (7.30 g, 64.0 mmol) in anhydrous THF (360 mL).
-
Cool the mixture to -78 °C in an acetone/dry ice bath.
-
Add TBAF solution (57.6 mL of 1 M THF solution, 57.6 mmol) dropwise over 40 minutes.
-
Stir the reaction at -78 °C for 1.5 hours, then allow it to warm to room temperature overnight.
-
After stirring for an additional 12 hours, concentrate the reaction mixture by rotary evaporation.
-
Pour the residue into a separatory funnel containing EtOAc (150 mL) and saturated aqueous NaHCO3 (200 mL).
-
Separate the layers and extract the aqueous layer with EtOAc (2 x 50 mL).
-
Combine the organic extracts, dry over MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/EtOAc) to afford ethyl this compound-3-carboxylate as an off-white solid (Yield: 82%).[5]
Protocol 3: Synthesis of this compound-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound-3-carboxylic acid.
Materials:
-
This compound-3-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Substituted amine (R-NH2)
-
Methanol
-
Chloroform
Procedure:
-
To a solution of this compound-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (0.61 mmol) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water (20 mL).
-
Extract the product with 10% methanol in chloroform (2 x 30 mL).
-
Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography (step gradient: 0-5% Methanol in CHCl3) to afford the desired this compound-3-carboxamide derivative.
Application Notes: Biological Activity and Signaling Pathways
Derivatives of this compound-3-carboxylic acid have been extensively investigated for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition Signaling Pathway
Many this compound-3-carboxamide derivatives have been identified as potent inhibitors of kinases such as Glycogen Synthase Kinase-3 (GSK-3) and p21-activated kinase 1 (PAK1).[6][7] These kinases are crucial nodes in signaling cascades that control cell proliferation, survival, and migration. Inhibition of these kinases by indazole derivatives can block downstream signaling, leading to therapeutic effects such as apoptosis of cancer cells.
Caption: Generalized signaling pathway showing the inhibitory action of this compound-3-carboxamide derivatives on a target kinase.
5-HT3 Receptor Antagonism
Granisetron, an amide derivative of 1-methyl-1H-indazole-3-carboxylic acid, is a selective antagonist of the 5-HT3 receptor.[3] This receptor is a ligand-gated ion channel involved in the vomiting reflex. By blocking the 5-HT3 receptor in the central and peripheral nervous systems, Granisetron effectively prevents nausea and vomiting.
Experimental Workflow for Biological Evaluation
A typical workflow for evaluating the biological activity of newly synthesized this compound-3-carboxylic acid derivatives is as follows:
-
In vitro Kinase Assays: To determine the inhibitory potency (e.g., IC50) against target kinases.
-
Cell-Based Assays: To assess the effect on cell viability, proliferation, and apoptosis in relevant cancer cell lines.
-
Western Blotting: To confirm the inhibition of downstream signaling pathways by analyzing the phosphorylation status of target proteins.
-
In vivo Studies: To evaluate the anti-tumor efficacy and pharmacokinetic properties in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112778203A - Process for the preparation of this compound-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of this compound-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1H-indazoles utilizing continuous flow chemistry. The methodologies presented here offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and greater scalability. These protocols are designed to be a practical guide for researchers in medicinal chemistry and process development.
Introduction to Flow Chemistry for Indazole Synthesis
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Traditional batch synthesis of these heterocycles can be challenging, often involving hazardous reagents, high temperatures, and exothermic reactions that are difficult to control on a large scale. Flow chemistry provides a powerful solution to these challenges by conducting reactions in a continuous stream through a network of tubes or channels. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, cleaner reaction profiles, and inherently safer processes. The small reactor volumes at any given time significantly mitigate the risks associated with unstable intermediates, such as diazonium salts, which are often employed in indazole synthesis.
Protocol 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines
This protocol details a general and versatile one-step synthesis of a variety of substituted 1H-indazoles from readily available o-fluorobenzaldehydes and hydrazines in a continuous flow reactor. This method is particularly advantageous for its operational simplicity and rapid production of multigram quantities of diverse indazole derivatives on demand.[1][2]
Reaction Scheme
General Reaction: Synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines.
Experimental Protocol
Materials and Equipment:
-
Commercial flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with at least two high-pressure pumps, a T-mixer, and a heated reactor coil.
-
Back pressure regulator (BPR).
-
Starting materials: Substituted 2-fluorobenzaldehydes, methylhydrazine (or other hydrazine derivatives), N,N-diisopropylethylamine (DIPEA).
-
Solvent: N,N-dimethylacetamide (DMA).
-
Standard laboratory glassware for work-up and purification.
-
Purification system (e.g., column chromatography).
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a solution of the desired 2-fluorobenzaldehyde (1.0 M) in DMA.
-
Solution B: Prepare a solution of methylhydrazine (1.2 M) and DIPEA (1.05 M) in DMA.
-
-
System Setup:
-
Assemble the flow reactor system with a T-mixer to combine the two reagent streams.
-
Use a heated reactor coil of appropriate volume to achieve the desired residence time. For initial studies, a 10 mL PFA or stainless steel coil is recommended.
-
Set the back pressure regulator to 10-15 bar to ensure the solvent remains in the liquid phase at elevated temperatures.
-
-
Reaction Execution:
-
Set the reactor temperature to 150 °C.
-
Pump Solution A and Solution B at equal flow rates through the T-mixer and into the heated reactor coil. The total flow rate should be adjusted to achieve the desired residence time (e.g., for a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1.0 mL/min, with each pump at 0.5 mL/min).
-
Allow the system to reach a steady state by running the reaction for at least three reactor volumes before collecting the product.
-
-
Work-up and Purification:
-
Collect the output from the reactor into a flask containing water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole.
-
Data Summary
| Entry | 2-Fluorobenzaldehyde Substituent | Hydrazine | Solvent | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | 5-Nitro | Methyl | DMA | 150 | 10 | >95 (conv.) |
| 2 | 4-Chloro | Methyl | DMA | 150 | 10 | 85 |
| 3 | 3-Methoxy | Methyl | DMA | 150 | 10 | 78 |
| 4 | 6-Bromo (for 3-aminoindazole) | Hydrazine | DMA | 150 | 20 | 49 |
Note: The data presented is a representative summary based on initial optimization studies.[2] Optimal conditions may vary for different substrates.
Workflow Diagram
Caption: Workflow for the one-step synthesis of 1H-indazoles.
Protocol 2: Three-Step Synthesis via Diazotization, Azidation, and Cyclization
This protocol describes a multi-step continuous flow synthesis suitable for producing highly functionalized indazole derivatives. The sequence involves the generation of a hazardous diazonium salt intermediate, which is handled safely in the flow reactor and immediately converted to an azide. The azide is then used in a subsequent cyclization step. This approach is particularly valuable for scaling up reactions that are too dangerous to perform in large batches.
Reaction Scheme
General Reaction: Multi-step synthesis of indazoles via diazotization.
Experimental Protocol
Materials and Equipment:
-
Flow chemistry system with at least three pumps and two reactor modules (one cooled, one heated).
-
T-mixers and residence time units (coils).
-
Back pressure regulator.
-
Starting materials: Substituted o-aminoaryl aldehyde or ketone, trifluoroacetic acid (TFA), sodium nitrite, sodium azide, amine derivative.
-
Solvents: Acetonitrile, water, toluene.
Procedure:
-
Step 1: Diazotization (Cooled Reactor)
-
Solution A: o-Aminoaryl starting material in acetonitrile/TFA.
-
Solution B: Aqueous sodium nitrite.
-
Pump solutions A and B into a T-mixer and then through a cooled reactor coil (0-5 °C) with a short residence time (e.g., < 2 minutes) to form the diazonium salt in situ.
-
-
Step 2: Azidation (Cooled Reactor)
-
Solution C: Aqueous sodium azide.
-
The output from the diazotization step is immediately mixed with Solution C at another T-mixer and passed through a second cooled residence coil to form the aryl azide.
-
-
Step 3: Cyclization (Heated Reactor)
-
The aqueous azide solution is mixed with a solution of the desired amine derivative in toluene.
-
This biphasic mixture is then pumped through a heated copper coil reactor (e.g., 120 °C) with a longer residence time (e.g., 30 minutes) to effect the cyclization.
-
-
Work-up and Purification:
-
The output from the heated reactor is collected.
-
The organic phase is separated, washed, dried, and concentrated.
-
The crude product is purified by standard methods (e.g., chromatography or recrystallization).
-
Data Summary
| Starting Material (o-aminoaryl) | Amine Derivative | Temp (°C) (Cyclization) | Residence Time (min) (Cyclization) | Crude Yield (%) |
| 2-Amino-5-chlorobenzaldehyde | Aniline | 120 | 30 | 95 |
| 2-Amino-4-methylacetophenone | Benzylamine | 120 | 30 | 88 |
Note: This table provides representative data. Yields are for the crude product before purification.
Workflow Diagram
Caption: Multi-step flow synthesis of 1H-indazoles.
Conclusion
The adoption of continuous flow chemistry for the synthesis of 1H-indazoles offers a paradigm shift in terms of safety, efficiency, and scalability. The protocols outlined in this document provide a starting point for researchers to explore these powerful techniques. By leveraging the precise control offered by flow reactors, chemists can safely access a wide range of indazole derivatives, accelerating drug discovery and development programs. The modular nature of flow systems also allows for the straightforward integration of in-line analysis and purification steps, paving the way for fully automated synthesis platforms.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Indazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Impurities in this compound derivatives typically originate from the synthetic route and can be categorized as follows:
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials.[1][2]
-
Intermediates: Depending on the synthetic pathway, partially reacted intermediates may remain in the crude product.[1][2]
-
Byproducts: Side reactions can generate various byproducts, such as regioisomers (e.g., N1 vs. N2 isomers), over-halogenated species, or products from incomplete cyclization.[1][3]
-
Reagents and Solvents: Residual reagents (e.g., brominating agents, catalysts) and solvents from the reaction or work-up steps are common.[1][2]
-
Degradation Products: The target compound may degrade if exposed to harsh conditions (e.g., high temperature, strong acids/bases) or improper storage.[1][2]
Q2: How do I choose the best purification technique for my this compound derivative?
A2: The optimal purification method depends on the physical state of your compound (solid or oil), the nature of the impurities, and the scale of your reaction.
-
Recrystallization: This is the preferred method for purifying solid compounds, especially on a larger scale. It is effective at removing small amounts of impurities, provided a suitable solvent system can be found where the compound has high solubility in hot solvent and low solubility in cold solvent.[4][5]
-
Column Chromatography: This is a versatile technique for purifying both solid and oil products. It is highly effective for separating compounds with different polarities from complex mixtures and for removing byproducts, including regioisomers.[6][7][8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method is ideal for isolating and purifying small quantities of a compound with very high purity, or for separating challenging mixtures, such as closely eluting isomers, that are difficult to resolve by standard column chromatography.[2][9]
Q3: I am struggling to separate N1 and N2 substituted indazole isomers. What is the best approach?
A3: Separating N1 and N2 isomers is a common challenge due to their similar polarities.
-
Column Chromatography: Careful optimization of the solvent system is crucial. A shallow gradient elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate) can often resolve the two isomers.[3] Using a longer column can also improve separation.[3]
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective and scalable method. This requires careful screening of various solvents.[3][10]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Peaks) | Inappropriate solvent system (eluent polarity is too high or too low).[3] | Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for your target compound.[11] |
| Column overloading.[4] | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the silica gel weight.[4] | |
| Poor column packing (channeling).[4] | Ensure the silica gel is packed uniformly. A slurry packing method is often recommended to prevent air bubbles and channels.[4] | |
| Product Elutes Too Quickly (High Rf) | The eluent system is too polar.[11] | Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane).[11] |
| Product Elutes Too Slowly (Low Rf) | The eluent system is not polar enough.[11] | Increase the polarity of the eluent (e.g., increase the proportion of the polar solvent like ethyl acetate).[11] |
| Streaking or Tailing of Bands | The compound has poor solubility in the eluent. | Add a small amount of a more polar solvent (e.g., 0.5-1% methanol or acetic acid) to the eluent system to improve solubility and reduce tailing.[11] |
| The compound is strongly adsorbed to the silica gel (common for acidic or basic compounds). | Consider pre-treating the silica gel with a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds). Alternatively, use a different stationary phase like alumina.[3][11] |
Guide 2: Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | The solution is not saturated (too much solvent was used).[11] | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures.[4] | Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat until clear before cooling.[3] | |
| Rapid cooling.[4] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of purer, larger crystals.[4] | |
| Low Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor.[11] | Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] After filtration, cool the mother liquor further to see if a second crop of crystals can be obtained. |
| Premature crystallization during hot filtration.[4] | Pre-heat the funnel and receiving flask before filtration. Use a fluted filter paper for a faster filtration rate. | |
| Product is Still Impure (e.g., colored crystals) | Inappropriate solvent system.[4] | Screen different single or binary solvent systems to find one that leaves the impurities dissolved in the mother liquor. |
| Impurities are co-precipitating with the product.[4] | If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb your product.[4] | |
| The crude material is excessively impure. | Perform a preliminary purification by column chromatography before attempting recrystallization.[4] | |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated or cooled too quickly. | Use a more dilute solution and allow for slower cooling. Seeding the solution with a pure crystal can help initiate proper crystallization.[3] |
Data Presentation: Purification Parameters
Table 1: Example Column Chromatography Conditions for this compound Derivatives
| Compound | Eluent System (v/v) | TLC Rf | Reference |
| This compound-3-carboxaldehyde | Petroleum Ether / Ethyl Acetate (8:2) | N/A | [7] |
| 5-Bromo-1H-indazole-3-carboxaldehyde | Petroleum Ether / Ethyl Acetate (8:2) | 0.31 (in 3:2) | [7] |
| 6-Fluoro-1H-indazole-3-carboxaldehyde | Petroleum Ether / Ethyl Acetate (8:2) | 0.42 (in 3:2) | [7] |
| 6-Chloro-1H-indazole-3-carboxaldehyde | Petroleum Ether / Ethyl Acetate (8:2) | 0.40 (in 3:2) | [7] |
| General this compound Derivative | Petroleum Ether / Ethyl Acetate (80:1) | N/A | [12] |
| General this compound Derivative | Petroleum Ether / Ethyl Acetate (8:1) | N/A | [12] |
| General this compound Derivative | Petroleum Ether / Ethyl Acetate (5:1) | N/A | [12] |
Table 2: Example Recrystallization Solvent Systems for this compound Isomer Separation
| Isomer Mixture | Solvent System (v/v) | Outcome | Reference |
| 5-Amino-1-(2-hydroxyethyl)-indazole & 5-Amino-2-(2-hydroxyethyl)-indazole | Ethanol / Water (25:18) | Separation of isomers with >99% purity | [10] |
| 5-Amino-1-(2-hydroxyethyl)-indazole & 5-Amino-2-(2-hydroxyethyl)-indazole | Acetone / Water (20:40) | Separation of isomers with >99% purity | [10] |
| General 1- and 2-substituted indazole isomers | Acetone, Ethanol, Methanol, Acetonitrile, or THF / Water (3:1 to 2:5) | General method for separating isomers | [10] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude product using TLC with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to determine the optimal eluent for separation. The ideal system gives your target compound an Rf value of approximately 0.3-0.4.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform, crack-free bed. Add a layer of sand to the top of the silica.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.[4]
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the elution of your compound using TLC. If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[4]
-
Isolation: Combine the pure fractions containing your product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4] Common systems for indazoles include alcohol/water or ester/alkane mixtures.[4][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid. Gentle heating and stirring may be required.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, you can subsequently place the flask in an ice bath or refrigerator.[4]
-
Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An optimized procedure for direct access to this compound-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. lcms.cz [lcms.cz]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. CN107805221A - Method for preparing this compound derivative - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium-Catalyzed 1H-Indazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of 1H-indazoles. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my palladium-catalyzed 1H-indazole synthesis. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Common Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active species may not be forming or is deactivating prematurely.
-
Troubleshooting:
-
Pre-catalyst Activation: For Pd(II) sources like Pd(OAc)₂, ensure conditions are suitable for reduction to Pd(0). Some reactions benefit from a pre-activation step where the palladium source and ligand are heated in the solvent before adding the substrates.[1]
-
Catalyst Source: Try different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or pre-formed catalysts like Pd(dppf)Cl₂).[2] For Suzuki-Miyaura couplings, ferrocene-based palladium complexes have shown high efficiency.[3]
-
Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.[4]
-
-
-
Ligand Issues: The chosen ligand may not be optimal for the specific transformation.
-
Troubleshooting:
-
Ligand Screening: The choice of ligand is critical. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[5][6] For direct C-H arylations, bidentate nitrogen ligands like 1,10-phenanthroline (Phen) have proven successful.[7][8][9]
-
Ligand-to-Metal Ratio: The optimal ratio can vary. A 1:1 to 2:1 ligand-to-palladium ratio is a common starting point, but this may require optimization.
-
-
-
Incorrect Base or Solvent: The base and solvent system plays a crucial role in the catalytic cycle.
-
Troubleshooting:
-
Base Screening: The strength and nature of the base are important. For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5][10][11] For direct C-H arylations, bases like Ag₂CO₃ or KOAc may be required.[8]
-
Solvent Screening: Solvents like dioxane, toluene, DMF, and THF, often with a small amount of water for Suzuki reactions, are commonly used.[11][12][13] For some direct arylations, "on water" conditions have been shown to be effective.[3][8]
-
-
-
Poor Quality of Starting Materials: Impurities can poison the catalyst.
-
Troubleshooting:
-
Purity Check: Ensure the purity of your indazole substrate, aryl halide, and boronic acid/ester.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form anhydrides (boroxines). Use fresh, high-purity boronic acids.[4]
-
-
Q2: I am seeing significant formation of side products. What are the common side products and how can I minimize them?
A2: Side product formation can compete with the desired reaction, reducing the yield and complicating purification.
Common Side Products & Minimization Strategies:
-
Homocoupling of Boronic Acid (in Suzuki-Miyaura): This results in a biaryl byproduct derived from the boronic acid.
-
Cause: Often caused by the presence of oxygen or Pd(II) species.[4]
-
Minimization:
-
Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent).[6]
-
Ensure a sufficiently active catalyst system to promote the cross-coupling pathway over homocoupling.
-
-
-
Protodeboronation (in Suzuki-Miyaura): The boronic acid is replaced by a hydrogen atom.
-
Cause: Can be promoted by aqueous basic conditions and elevated temperatures.[14]
-
Minimization:
-
Optimize the base and reaction time.
-
Consider using boronic esters (e.g., pinacol esters), which are often more stable.
-
-
-
Hydrodehalogenation: The halide on the coupling partner is replaced by a hydrogen atom.
-
Cause: Can occur as a competing reductive pathway.
-
Minimization: Optimize the ligand and reaction conditions to favor the desired cross-coupling.
-
-
Regioisomeric Products (N1 vs. N2 arylation): Direct arylation of an unsubstituted indazole can lead to a mixture of N1 and N2 isomers.
-
Minimization:
-
Employ N-protected indazoles to ensure regioselectivity.
-
Carefully select the catalytic system, as some ligands and conditions can favor one isomer over the other.
-
-
Q3: My direct C-H arylation at the C3 position of this compound is not working. What is unique about this position and how can I promote the reaction?
A3: The C3 position of this compound is known to be less reactive in direct C-H functionalization compared to other positions.[7][8]
Strategies for C3 Arylation:
-
High Temperatures: These reactions often require elevated temperatures (e.g., 150 °C) to proceed.[8]
-
Specific Ligands: The use of bidentate nitrogen ligands like 1,10-phenanthroline is often key to success.[7]
-
Solvent Choice: Solvents like toluene, chlorobenzene, or mesitylene have been found to be crucial for both reactivity and selectivity in C3 arylations.[7]
-
Alternative Strategies: If direct C-H activation is unsuccessful, consider a Suzuki-Miyaura coupling approach starting with a 3-halo-1H-indazole. This is a very robust and high-yielding alternative.[10]
Data Presentation: Reaction Parameter Optimization
The following tables summarize quantitative data from various studies on palladium-catalyzed this compound synthesis, providing a comparative overview of different reaction conditions.
Table 1: Optimization of Suzuki-Miyaura Coupling of Bromo-Indazole Carboxamides [11]
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | PdCl₂(dppf)·DCM (5) | K₂CO₃ | THF/water | 35 |
| 2 | PdCl₂(dppf)·DCM (5) | Cs₂CO₃ | THF/water | 42 |
| 3 | PdCl₂(dppf)·DCM (5) | K₂CO₃ | Dioxane/water | 94 |
| 4 | PdCl₂(dppf)·DCM (5) | Cs₂CO₃ | Dioxane/water | 89 |
Table 2: Optimization of "On Water" Direct C3 Arylation of 1-Methyl-7-nitro-1H-indazole [8]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | - | Ag₂CO₃ | 100 | 20 |
| 2 | Pd(OAc)₂ (10) | 1,10-phenanthroline (20) | Ag₂CO₃ | 100 | No Reaction |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | 100 | 80 |
| 4 | PdCl₂ (5) | PPh₃ (10) | Ag₂CO₃ | 100 | 55 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | 100 | 41 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole [10]
-
Reagent Setup: To a round-bottom flask, add 3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-5 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Direct C3 Arylation of this compound on Water [8]
-
Reagent Setup: In a sealed tube, combine the this compound derivative (1.0 equiv.), the aryl iodide (1.2 equiv.), and Ag₂CO₃ (1.5 equiv.).
-
Catalyst & Ligand Addition: Add Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.10 equiv.).
-
Solvent Addition: Add deionized water to the tube.
-
Reaction: Seal the tube and heat the mixture at 100 °C in an oil bath for 24 hours with vigorous stirring.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in indazole synthesis.
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. “On Water” Palladium Catalyzed Direct Arylation of this compound and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Indazole Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with indazole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My indazole cyclization reaction is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields are a frequent issue in indazole synthesis and can arise from several factors. A systematic approach to optimizing your reaction conditions is the best way to identify and resolve the problem.[1]
Common Causes for Low Yield:
-
Suboptimal Reaction Temperature: The required temperature for efficient cyclization can be very specific to the substrate. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or the desired indazole product.[1]
-
Incorrect Choice of Base or Catalyst: The selection and quantity of the base or catalyst are critical. For instance, the pKa of the base must be appropriate for the specific intramolecular cyclization. In metal-catalyzed reactions, the choice of metal, ligand, and its oxidation state can significantly impact the outcome.[1]
-
Solvent Effects: The polarity and boiling point of the solvent play a crucial role in reaction rates and yields. Solvents like DMSO and DMF have been reported to improve yields in some cases.[1]
-
Presence of Water or Oxygen: Many cyclization reactions, particularly those employing organometallic catalysts, are sensitive to moisture and air.[1]
-
Poor Quality of Starting Materials: Impurities present in the starting materials can interfere with the catalyst or lead to unwanted side reactions.[1]
-
Side Reactions: The formation of byproducts such as hydrazones and dimers can consume the starting material, thereby reducing the yield of the indazole.[1][2]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen a range of temperatures to identify the optimal condition for your specific substrate.[1]
-
Screen Bases and Catalysts: If your reaction is base or catalyst-dependent, experiment with different options. For palladium-catalyzed reactions, for example, varying the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands can have a significant effect.[1]
-
Solvent Screening: Test a variety of solvents with different polarities.[1]
-
Ensure Anhydrous and Inert Conditions: Use properly dried glassware and anhydrous solvents. If the reaction is known to be air-sensitive, perform all steps under an inert atmosphere like nitrogen or argon.[1]
-
Purify Starting Materials: Confirm the purity of your starting materials before beginning the reaction.[1]
-
Analyze for Side Products: Utilize techniques like TLC or LC-MS to identify the formation of any side products.[1]
Q2: I am observing the formation of both N1 and N2 isomers in my N-alkylation of indazole. How can I control the regioselectivity?
A2: Achieving regioselectivity in the N-alkylation of indazoles is a common challenge, as the reaction can produce a mixture of N1 and N2 isomers. The outcome is highly dependent on the reaction conditions. Generally, the N1-substituted indazole is the thermodynamically more stable product, while the N2-isomer is the kinetically favored product.[3][4]
Key Factors Influencing Regioselectivity:
-
Base and Solvent System: The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1 isomer.[3][4] In contrast, conditions like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can result in a nearly equal mixture of isomers.[4]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can direct the alkylation. Electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, have been shown to favor N2-alkylation.[3]
-
Reaction Temperature: Lower temperatures may favor the kinetic N2 product, while higher temperatures can allow for equilibration to the more stable thermodynamic N1 product.[3]
Strategies to Enhance Selectivity:
| Condition | Favored Isomer | Reference |
| NaH in THF | N1 | [3][4] |
| K₂CO₃ in DMF | Mixture of N1 and N2 | [4] |
| Mitsunobu Conditions | N2 | [3] |
| Electron-withdrawing group at C7 | N2 | [3] |
| Bulky substituent at C3 | N1 | [3] |
Q3: My Davis-Beirut reaction for synthesizing a 2H-indazole has a very low yield. What could be the issue?
A3: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles but is known to be sensitive to reaction conditions. Low yields can often be attributed to the following:
-
Water Content: The presence of water is often critical. In some cases, adding a small amount of water to the reaction mixture can significantly increase the yield.[3][5] However, excessive water can be detrimental.[3][5] One study found that increasing water content from anhydrous to 15% in n-propanol increased the yield from 27% to 65%.[5]
-
Substrate Scope Limitations: The reaction efficiency can be low with certain substrates, such as those derived from secondary alcohols or anilines.[5]
-
Base and Solvent: The reaction is typically carried out in the presence of a base like KOH in an alcohol solvent.[6] Optimizing the base concentration and the choice of alcohol can be beneficial.
Q4: I am struggling with the purification of my indazole product. What are some common challenges and solutions?
A4: Purification of indazoles can be challenging due to the presence of closely related isomers or other impurities.
Common Purification Issues and Solutions:
-
Separation of N1 and N2 Isomers: These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.[4] Techniques such as preparative HPLC or careful optimization of the solvent system for column chromatography may be necessary.
-
Insoluble Impurities: If insoluble impurities are present, a hot filtration step during recrystallization can be effective.[1]
-
Crystallization Issues: If the product does not crystallize easily, screening different solvent systems is recommended. Controlling the rate of cooling and using seed crystals can also induce crystallization.[7]
Experimental Protocols
General Procedure for Recrystallization of Indazoles:
-
Dissolve the crude indazole product in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature to promote crystal formation.
-
To maximize the yield, further cool the solution in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.[1]
General Procedure for a Palladium-Catalyzed Intramolecular Cyclization:
Note: This is a general guideline and specific conditions will vary based on the substrate.
-
To a dried reaction flask under an inert atmosphere (e.g., Argon), add the starting hydrazone, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the optimized temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indazole.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in indazole synthesis.
Caption: Decision tree for controlling N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Davis-Beirut Reaction for 2H-Indazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Davis-Beirut reaction for the synthesis of 2H-indazoles and improving reaction yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Davis-Beirut reaction.
Q1: My reaction yield is low. What are the most critical factors to check?
A1: Low yields in the Davis-Beirut reaction can often be attributed to several key factors. Firstly, the concentration of water in the reaction solvent is crucial. Studies have shown that the addition of water to alcoholic solvents like methanol, ethanol, or n-propanol can dramatically increase the yield. For instance, in one study, the yield increased from 27% in anhydrous n-propanol to 65% when 15% water was added.[1][2] However, excessive water (above 20-25%) can lead to a sharp decrease in yield.[1][2]
Secondly, the stability of the starting materials, particularly o-nitrosobenzaldehyde, is a significant concern as it can decompose easily, especially when heated or exposed to light.[3] Consider generating this intermediate in situ if you are using a two-step process.
Finally, the choice of catalyst, either acid or base, can profoundly impact the reaction's success and rate.[3] The optimal catalyst often depends on the specific substrates being used.
Q2: I am attempting to synthesize an N-aryl 2H-indazole, but the yield is poor and I observe significant side products. How can I improve this?
A2: The synthesis of N-aryl 2H-indazoles via the traditional base-mediated Davis-Beirut reaction is notoriously challenging.[4][5] This is often due to a slower N-N bond formation rate, which allows for competing side reactions, such as imine bond cleavage by water.[5][6]
To address this, consider the following strategies:
-
Employ Acid Catalysis: A switch to acid-catalyzed conditions can be beneficial. For instance, using catalytic acetic acid in methanol has been shown to lead to the rapid formation of the desired product in high yield.[3]
-
Photochemical Methods: A photochemical approach using a Brønsted acid catalyst has been developed specifically to improve access to N-aryl targets.[4] This method avoids the harsh alkaline conditions that are often detrimental to these substrates.
-
Intramolecular Reaction Design: If possible, designing the reaction to be intramolecular can significantly improve yields for N-aryl products. The proximity of the reacting groups favors the desired cyclization over intermolecular side reactions.[2]
Q3: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the cause?
A3: Incomplete conversion can stem from several issues:
-
Insufficient Catalyst: Ensure that the appropriate catalyst (acid or base) is present in a sufficient amount to facilitate the reaction.
-
Reaction Time and Temperature: The reaction kinetics can be slow for certain substrates. While heating can sometimes drive the reaction to completion, be mindful of the thermal stability of your reactants and intermediates. For base-catalyzed reactions, heating is often required.[7]
-
In-situ Generation of Reactive Intermediates: The key o-nitrosobenzylidine imine intermediate is highly reactive.[1][2] If your protocol involves its pre-formation and isolation, consider a one-pot procedure where it is generated and consumed in situ. This can be particularly effective when dealing with unstable intermediates.
Q4: I am observing the formation of an unexpected side product. What are the likely alternative reaction pathways?
A4: The key nitroso imine intermediate in the Davis-Beirut reaction is at a branching point for several potential reaction pathways.[1][2] Besides the desired N-N bond formation to yield the 2H-indazole, side reactions can occur. For instance, the amine can react with the nitroso group first, leading to the formation of an azo compound.[1][2] Additionally, under certain conditions, a 2H-indazole N-oxide can be formed as a competent intermediate.[1][2][8] Understanding these alternative pathways can aid in adjusting reaction conditions to favor the desired product.
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of 2H-indazoles in the Davis-Beirut reaction.
| Starting Material(s) | Solvent System | Catalyst/Base | Temperature | Time | Yield (%) | Reference |
| o-Nitrosobenzaldehyde and 2-aminobenzyl alcohol | Methanol | Acetic Acid (catalytic) | Room Temp | ~1 min | 85 | |
| o-Nitrobenzyl alcohol and 2-aminobenzyl alcohol | Methanol | Acetic Acid (catalytic) | Photolysis (14h) | 14 h | 10 | |
| N-substituted 2-nitrobenzylamine | Anhydrous n-propanol | KOH | Reflux | Not specified | 27 | [1][2] |
| N-substituted 2-nitrobenzylamine | n-propanol with 15% water | KOH | Reflux | Not specified | 65 | [1][2] |
| N-substituted 2-nitrobenzylamine | Methanol with 50% water | KOH | Reflux | Not specified | 40 | [1][2] |
| N-substituted 2-nitrobenzylamine | Ethanol with 50% water | KOH | Reflux | Not specified | 28 | [1][2] |
| N-substituted 2-nitrobenzylamine | n-propanol with 50% water | KOH | Reflux | Not specified | 15 | [1][2] |
| o-Nitrobenzyl alcohol and aniline | Isopropanol | H₂SO₄ (catalytic) | >365 nm light (24h) | 24 h | 61 | [4] |
| N-(2-nitrobenzyl) amine derivative | THF | DBU | Room Temp | Not specified | 41-50 | [3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Davis-Beirut Reaction [3]
This protocol is suitable for the reaction of o-nitrosobenzaldehyde with a primary amine.
-
Reactant Preparation: Dissolve o-nitrosobenzaldehyde (1 equivalent) and the desired primary amine (1 equivalent) in methanol.
-
Catalyst Addition: Add a catalytic amount of acetic acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Base-Mediated Davis-Beirut Reaction with Controlled Water Content [1][2]
This protocol is a general method for the synthesis of 3-alkoxy-2H-indazoles from N-substituted 2-nitrobenzylamines.
-
Solvent Preparation: Prepare a solvent mixture of an alcohol (e.g., n-propanol) and water. The optimal water concentration is typically around 15%.
-
Reactant and Base Addition: Dissolve the N-substituted 2-nitrobenzylamine (1 equivalent) in the prepared solvent mixture. Add potassium hydroxide (KOH) as the base.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it. Extract the product with a suitable organic solvent. The combined organic layers should be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography.
Protocol 3: Photochemical Brønsted Acid Catalyzed Synthesis of N-Aryl 2H-Indazoles [4]
This protocol is optimized for the challenging synthesis of N-aryl 2H-indazoles.
-
Reaction Setup: In a quartz test tube, combine o-nitrobenzyl alcohol (1 equivalent), the desired aniline (1 equivalent), and a catalytic amount of sulfuric acid in isopropanol.
-
Photolysis: Irradiate the reaction mixture with >365 nm light for 24 hours at room temperature.
-
Work-up and Purification: After the irradiation period, concentrate the reaction mixture. The resulting crude product can be purified by standard chromatographic techniques to isolate the N-aryl 2H-indazole.
Visual Guides
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Side product formation in 1H-Indazole synthesis and mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1H-indazoles. The information is tailored to help you mitigate side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in 1H-indazole synthesis?
The formation of side products is highly dependent on the chosen synthetic route. However, some common impurities include:
-
2H-Indazole isomers: Regioselectivity is a primary challenge, often leading to the formation of the undesired 2H-indazole isomer alongside the desired this compound. The this compound is generally the thermodynamically more stable product, while the 2H-indazole is often the kinetically favored one.[1][2]
-
Hydrazones and Dimers: In syntheses involving hydrazine and aldehydes or ketones, such as some variations of the Jacobsen synthesis, the formation of stable hydrazone intermediates and dimeric byproducts can occur, reducing the yield of the desired indazole.[3]
-
N-Oxides: During Cadogan-type reductive cyclizations of nitroaromatics, incomplete reduction can lead to the formation of indazole N-oxide intermediates as byproducts.[4]
-
Ring-Opened Byproducts: Under certain conditions, particularly in the Davis-Beirut reaction, ring-opening of the indazole core can occur, leading to various degradation products.[5][6][7]
Q2: How can I control the regioselectivity to favor the formation of the this compound isomer over the 2H-isomer?
Controlling the N1 versus N2 substitution is a critical aspect of this compound synthesis. The following factors significantly influence the regiochemical outcome:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For N-alkylation, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1-substituted product.[1] This is particularly effective for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide, often yielding >99% N1 regioselectivity.[1]
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 1H-isomer by allowing for equilibration from the kinetically favored 2H-isomer.[2]
-
Nature of the Electrophile: The type of electrophile used in N-substitution reactions can influence the N1/N2 ratio.
-
Substituents on the Indazole Ring: Both steric and electronic effects of substituents on the indazole core can direct the incoming group to either the N1 or N2 position.[1]
Q3: What are the key differences between the Jacobsen, Davis-Beirut, and Cadogan synthesis methods regarding side products?
-
Jacobsen Synthesis: This classical method can be prone to the formation of hydrazone and dimer side products, especially when using salicylaldehyde and hydrazine hydrochloride.[3] Elevated temperatures and acidic conditions can contribute to these side reactions.
-
Davis-Beirut Reaction: This reaction is primarily a route to 2H-indazoles.[5][6][7][8] If the desired product is a this compound, the 2H-isomer is a major side product. The reaction can also be sensitive to the amount of water present, which can influence the yield and side product profile.[9]
-
Cadogan Reaction: This reductive cyclization is often carried out under harsh conditions, which can lead to a variety of side products.[4] A key intermediate that can sometimes be isolated as a byproduct is the corresponding N-oxide.[4] The reaction is generally less regioselective for the synthesis of 1H-indazoles compared to other methods.
Troubleshooting Guides
Problem 1: Low Yield of this compound due to Formation of 2H-Indazole Isomer
This is a common issue related to the control of regioselectivity during N-substitution or cyclization.
Logical Workflow for Troubleshooting N1/N2 Regioselectivity
Caption: Troubleshooting workflow for improving the ratio of 1H- to 2H-indazole.
Quantitative Data: N1 vs. N2 Alkylation of Substituted Indazoles
The following table summarizes the observed N1/N2 product ratios for the alkylation of various 1H-indazoles under different reaction conditions, demonstrating the impact of the base and solvent system.
| 3-Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio |
| -COOCH3 | n-pentyl bromide | NaH | THF | >99:1 |
| -C(CH3)3 | n-pentyl bromide | NaH | THF | >99:1 |
| -COCH3 | n-pentyl bromide | NaH | THF | >99:1 |
| -CONH2 | n-pentyl bromide | NaH | THF | >99:1 |
| -H | n-pentyl bromide | K2CO3 | DMF | 1:1.2 |
| -H | n-pentyl bromide | Cs2CO3 | DMF | 1:1.5 |
Data adapted from literature reports.[1]
Experimental Protocol: Selective N1-Alkylation of this compound
This protocol is designed to favor the formation of the N1-alkylated indazole.
Materials:
-
Substituted this compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide) (1.1 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the substituted this compound in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of Hydrazone and Dimer Side Products in Jacobsen Synthesis
This issue is common when using o-hydroxyaryl aldehydes/ketones and hydrazine under acidic conditions.
Mitigation Strategies:
-
Reaction Temperature: Running the reaction at elevated temperatures can promote the desired cyclization over the formation of stable hydrazone intermediates.[3]
-
Solvent Choice: The use of aprotic solvents such as DMSO or DMF can lead to higher yields of the desired this compound compared to acidic ethanol.[3]
-
pH Control: Careful control of the reaction pH can minimize side reactions. While acidic conditions are often necessary for the initial condensation, prolonged exposure can promote side reactions.
Reaction Pathway: Jacobsen Indazole Synthesis and Side Products
Caption: Formation of this compound and side products in the Jacobsen synthesis.
Problem 3: Presence of N-Oxide Impurities in Cadogan Synthesis
The formation of N-oxides indicates incomplete reduction of the nitro group.
Mitigation Strategies:
-
Reducing Agent: Ensure a sufficient excess of the trivalent phosphorus reagent (e.g., triethyl phosphite or triphenylphosphine) is used to drive the reduction to completion.
-
Reaction Time and Temperature: Increasing the reaction time or temperature may be necessary to ensure complete deoxygenation. However, this must be balanced against the potential for other side reactions at harsher conditions.[4]
-
Milder Conditions: Newer protocols for the Cadogan reaction utilize milder conditions, which can offer better control and reduce the formation of side products.[10]
Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles (Can be adapted for 1H-Indazoles with appropriate starting materials)
This protocol describes a milder, one-pot approach to indazole synthesis that can minimize side product formation.
Materials:
-
Substituted ortho-nitrobenzaldehyde (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Tri-n-butylphosphine (1.5 equiv)
-
Isopropanol (i-PrOH)
Procedure:
-
To a solution of the ortho-nitrobenzaldehyde in isopropanol, add the primary amine.
-
Heat the reaction mixture at 80 °C and stir for 1 hour to facilitate imine formation.
-
To the same flask, add tri-n-butylphosphine and continue to stir the reaction at 80 °C for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
Technical Support Center: Regioselectivity in the N-alkylation of 1H-Indazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of N-alkylation of 1H-indazoles, a common challenge in synthetic chemistry. This resource offers troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the N-alkylation of indazoles and provides potential solutions to improve regioselectivity.
| Problem | Possible Cause | Suggested Solution |
| Poor N1/N2 Selectivity: Reaction produces a mixture of N1 and N2 isomers. | Reaction conditions are not optimized for the specific indazole substrate. | For N1-selectivity: Use sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This combination often favors the thermodynamically more stable N1-alkylated product.[1][2][3][4][5][6] For N2-selectivity: Employ Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) or use trifluoromethanesulfonic acid (TfOH) with diazo compounds, which have been shown to favor N2-alkylation.[4][7][8] |
| The choice of base and solvent is critical. For instance, weaker bases like K₂CO₃ in polar aprotic solvents like DMF can lead to mixtures of isomers.[2][9] | Consider the cation of the base. Cesium carbonate (Cs₂CO₃) can sometimes favor N1-alkylation.[4] | |
| Low Reaction Yield | Incomplete reaction or formation of side products. | Ensure anhydrous conditions, particularly when using reactive bases like NaH.[4] Optimize the reaction temperature; some reactions may require heating to reach completion.[4] The choice of alkylating agent can impact the yield. Primary alkyl halides and tosylates are often effective.[3][4][5][6] |
| Unexpected Regioselectivity | Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome. | Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) can sterically hinder the N1 position and direct alkylation to the N2 position.[1][3][4][5][6] Bulky substituents at the C3 position can favor N1-alkylation.[1][3][4][5] |
| Isomerization of N2 to N1 Product | The kinetically favored N2 product is isomerizing to the more thermodynamically stable N1 product under the reaction conditions. | Lower the reaction temperature to disfavor the isomerization pathway.[1] Shorten the reaction time; monitor the reaction closely and work it up as soon as the starting material is consumed.[1] |
| Difficulty in Separating N1 and N2 Isomers | The isomers have very similar physical properties, making chromatographic separation challenging. | If a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., stationary phase, eluent system) is necessary. Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if possible.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of indazole N-alkylation?
The regioselectivity of the N-alkylation of indazoles is governed by a complex interplay of several factors:
-
Base and Solvent System: The choice of base and solvent significantly impacts the position of alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favor the formation of the N1 isomer.[1][3][5][6] In contrast, polar aprotic solvents like DMF can lead to poor selectivity.[1]
-
Substituents on the Indazole Ring: Both the electronic properties and steric hindrance of substituents on the indazole ring play a crucial role. Electron-withdrawing groups at the C7-position tend to direct alkylation to the N2-position, whereas bulky groups at the C3-position can favor N1-alkylation.[1][3][5][6]
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent can also influence the N1/N2 ratio.[1]
-
Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable product, while the N2-substituted indazole is often the kinetically favored product.[1][10] Reaction conditions can be manipulated to favor one over the other.
Q2: How can I selectively synthesize the N1-alkylated indazole?
To favor the formation of the N1 isomer, conditions that promote thermodynamic control are typically employed. A widely used method is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[1][2][3][5][6] This combination is believed to form a tight ion pair between the indazole anion and the sodium cation, which directs the alkylation to the N1 position.[4]
Q3: What conditions are best for obtaining the N2-alkylated indazole?
Selective N2-alkylation often requires conditions that favor kinetic control. Some effective methods include:
-
Mitsunobu Reaction: This reaction, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), often shows a strong preference for the formation of the N2-regioisomer.[2][6]
-
TfOH-catalyzed Alkylation: The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[4][7][8]
-
Substrate-Directed Control: Indazoles with electron-withdrawing substituents at the C7 position have been observed to undergo highly regioselective N2-alkylation.[1][3][4][5][6]
Quantitative Data on Regioselectivity
The following tables summarize the reported N1/N2 ratios for the alkylation of various indazoles under different reaction conditions.
Table 1: Effect of Base and Solvent on the N-Alkylation of 1H-Indazole
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio |
| Methyl this compound-3-carboxylate | n-Pentyl bromide | NaH | THF | >99:1 |
| Methyl this compound-3-carboxylate | n-Pentyl bromide | K₂CO₃ | DMF | 89:11 |
| Methyl this compound-3-carboxylate | n-Pentyl bromide | Cs₂CO₃ | DMF | 92:8 |
| Methyl this compound-3-carboxylate | n-Pentyl bromide | NaHMDS | THF | 93:7 |
| Methyl this compound-3-carboxylate | n-Pentyl bromide | NaHMDS | DMSO | 50:50 |
Table 2: Effect of C3 and C7 Substituents on N-Alkylation (NaH in THF)
| Indazole Substituent | Alkylating Agent | N1:N2 Ratio |
| 3-tert-Butyl | n-Pentyl bromide | >99:1 |
| 3-Methyl | n-Pentyl bromide | 88:12 |
| 3-Phenyl | n-Pentyl bromide | 94:6 |
| 7-Nitro | n-Pentyl bromide | 4:96 |
| 7-CO₂Me | n-Pentyl bromide | 3:97 |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF [1][2][4]
-
To a solution of the substituted this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated indazole.
Protocol 2: General Procedure for Selective N2-Alkylation via Mitsunobu Reaction [2]
-
To a solution of the substituted this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
Protocol 3: General Procedure for Selective N2-Alkylation using TfOH and a Diazo Compound [4]
-
To a solution of the this compound (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).
-
The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.
Visualizations
Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: A troubleshooting decision tree for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the this compound scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 1H-Indazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to overcome the common challenge of poor aqueous solubility of 1H-indazole derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My this compound derivative precipitates immediately upon addition to an aqueous buffer from an organic stock solution.
This is a common problem when the local concentration of the compound exceeds its solubility limit as the organic solvent disperses into the aqueous phase.
| Possible Cause & Explanation | Suggested Solution |
| Rapid Change in Solvent Polarity: Adding the aqueous buffer directly to the organic stock solution, or vice versa in a concentrated manner, causes a sudden and dramatic decrease in the solvent's solvating power for your compound. | Always add the organic stock solution dropwise into the vortex of the vigorously stirring aqueous buffer. This ensures rapid dispersion and minimizes localized supersaturation. |
| Final Co-solvent Concentration is Too Low: Many organic compounds require a minimum percentage of a co-solvent (like DMSO or ethanol) to remain in solution. If the final dilution significantly lowers this percentage, precipitation will occur. | Maintain a sufficient final concentration of the co-solvent. However, be mindful of the tolerance of your experimental system (e.g., cell lines can be sensitive to >0.5% DMSO). If necessary, prepare a more concentrated stock solution to minimize the volume added. |
| pH of the Aqueous Buffer: If your this compound derivative has ionizable groups (e.g., an amino group), the pH of the buffer will significantly impact its solubility. For a basic compound, a neutral or high pH will favor the less soluble free base form. | If your compound has a basic center, consider using a buffer with a lower pH to promote the formation of the more soluble salt form. Conversely, for an acidic compound, a higher pH buffer may be beneficial. Ensure the chosen pH is compatible with your experimental assay. |
Issue 2: My this compound derivative solution is initially clear but becomes cloudy or forms a precipitate over time.
This indicates that the initial solution was supersaturated and thermodynamically unstable.
| Possible Cause & Explanation | Suggested Solution |
| Metastable Supersaturated Solution: The initial energy input (e.g., vortexing, sonication) may have dissolved the compound above its equilibrium solubility. Over time, the system returns to equilibrium, and the excess compound precipitates. | Reduce the final concentration of your compound to below its thermodynamic solubility limit in the final aqueous medium. Determine the kinetic solubility to identify a more stable concentration range for your experimental timeframe. |
| Temperature Fluctuations: The solubility of many compounds is temperature-dependent. A decrease in temperature can lower the solubility and cause precipitation. | Maintain a constant temperature throughout your experiment and for the storage of your solutions. Determine if your compound's solubility is sensitive to temperature changes. |
| Compound Degradation: The this compound derivative may be degrading into less soluble byproducts over time, especially if it is sensitive to light or oxidation. | Protect your solution from light by using amber vials or wrapping them in foil. If oxidation is a concern, consider preparing solutions in degassed buffers or adding antioxidants, if compatible with your assay. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?
A1: The poor aqueous solubility of this compound derivatives often stems from their rigid, planar, and relatively nonpolar aromatic ring system. Strong intermolecular interactions in the solid crystal lattice (high crystal lattice energy) can make it difficult for water molecules to effectively solvate and dissolve the individual molecules. The presence of lipophilic substituents can further decrease aqueous solubility.
Q2: How does pH affect the solubility of my this compound derivative?
A2: The effect of pH depends on the presence of ionizable functional groups. Many bioactive this compound derivatives contain basic nitrogen atoms. In acidic conditions (low pH), these nitrogen atoms can become protonated, forming a more soluble salt.[1] Conversely, as the pH increases, the compound will be predominantly in its less soluble, neutral free base form. For derivatives with acidic functional groups (e.g., a carboxylic acid), the opposite is true; solubility will increase with increasing pH as the acidic group deprotonates to form a more soluble salt.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved to form a stable, saturated solution. The shake-flask method is the gold standard for its determination. Kinetic solubility , on the other hand, is the concentration of a compound that remains in solution under non-equilibrium conditions, such as after rapid dilution from a concentrated organic stock solution into an aqueous buffer. It is often higher than the thermodynamic solubility because a supersaturated solution can be transiently formed. Kinetic solubility is a more practical measure for in vitro high-throughput screening assays.[2]
Q4: Can I use surfactants to improve the solubility of my this compound derivative?
A4: Yes, surfactants can be an effective way to increase the apparent solubility of poorly soluble compounds. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the hydrophobic this compound derivative in their core, allowing it to be dispersed in an aqueous medium. Common non-ionic surfactants used in research labs include Tween® 80 and Triton™ X-100. It is important to ensure that the concentration of the surfactant used is not toxic to the cells or does not interfere with the assay.
Q5: What are the advantages of preparing a nanosuspension?
A5: Preparing a nanosuspension involves reducing the particle size of the drug to the nanometer range. This significantly increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[3] Nanosuspensions can also increase the saturation solubility of a compound. This technique is particularly useful for compounds that are difficult to solubilize by other means and can improve oral bioavailability.[3][4]
Data Presentation: Solubility of this compound Derivatives
The following tables summarize the solubility of this compound and two of its commercially available derivatives, Axitinib and Pazopanib, in various solvents. This data can serve as a reference for selecting appropriate solvents for your experiments.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | log10(S) = -1.8 mol/L | 25 |
| Ethanol | Soluble | Not Specified |
| DMSO | Soluble | Not Specified |
Data for this compound is limited in publicly available literature. The provided water solubility is from computational predictions.[5] "Soluble" indicates that the source mentions solubility without providing a quantitative value.
Table 2: Solubility of Axitinib
| Solvent | Solubility | pH |
| Aqueous Media | > 0.2 µg/mL | 1.1 - 7.8 |
| Aqueous Media | Highly soluble at low pH, declines rapidly above pH 2.0 | pH-dependent |
| DMSO | ~ 2.5 mg/mL | Not Applicable |
| Dimethyl Formamide (DMF) | ~ 0.25 mg/mL | Not Applicable |
Data compiled from references[5][6][7][8].
Table 3: Solubility of Pazopanib Hydrochloride
| Solvent | Solubility (µg/mL) | pH |
| Aqueous Buffer | 682.64 ± 7.58 | 1.2 |
| Aqueous Buffer | 3.00 ± 0.25 | 4.0 |
| Aqueous Buffer | 2.64 ± 1.02 | 6.8 |
| Water | 144.08 ± 2.56 | Not Applicable |
| DMSO | ~ 16,600 | Not Applicable |
| Dimethyl Formamide (DMF) | ~ 16,600 | Not Applicable |
| DMF:PBS (1:5) | ~ 170 | 7.2 |
| Ethanol | 2.576 x 10⁻⁴ (mole fraction) at 55°C | Not Applicable |
| n-Propanol | Higher than ethanol | Not Applicable |
| 1-Butanol | Highest among tested alcohols | Not Applicable |
| Acetonitrile | 2.722 x 10⁻⁵ (mole fraction) at 55°C | Not Applicable |
Data compiled from references.
Experimental Protocols
This section provides detailed methodologies for key experiments to enhance the solubility of this compound derivatives.
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol describes the shake-flask method to determine the thermodynamic solubility of a this compound derivative at different pH values.
Materials:
-
This compound derivative
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl (for pH adjustment)
-
0.1 M NaOH (for pH adjustment)
-
Deionized water
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a series of aqueous buffers at different pH values (e.g., 2, 4, 6, 7.4, 9).
-
Add an excess amount of the solid this compound derivative to a vial containing a known volume of each buffer. Ensure there is undissolved solid material at the bottom of each vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining undissolved solid.
-
Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
Measure the final pH of each saturated solution.
Protocol 2: Salt Formation for Basic this compound Derivatives
This protocol outlines a general procedure for forming a salt of a weakly basic this compound derivative to improve its aqueous solubility.
Materials:
-
Basic this compound derivative
-
Pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid)
-
Suitable organic solvent (e.g., ethanol, isopropanol, acetone)
-
Antisolvent (e.g., diethyl ether, heptane), if needed
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the basic this compound derivative in a minimal amount of the chosen organic solvent with stirring.
-
In a separate container, prepare a solution of the selected acid (typically a 1:1 molar ratio to the base, but this can be optimized) in the same solvent.
-
Slowly add the acid solution to the solution of the basic compound while stirring.
-
Stir the mixture at room temperature. Salt formation may be indicated by the formation of a precipitate. The reaction time can range from a few minutes to several hours.
-
If a precipitate forms, continue stirring for a predetermined time to ensure complete salt formation.
-
If no precipitate forms, the salt may be soluble in the reaction solvent. In this case, an antisolvent can be slowly added to induce precipitation.
-
Collect the precipitated salt by filtration.
-
Wash the salt with a small amount of the solvent or antisolvent to remove any unreacted starting materials.
-
Dry the salt under vacuum.
-
Characterize the resulting salt (e.g., by melting point, DSC, PXRD) and determine its aqueous solubility using Protocol 1.
Protocol 3: Preparation of a Nanosuspension by Wet Milling
This protocol describes a laboratory-scale method for preparing a nanosuspension of a poorly soluble this compound derivative.
Materials:
-
This compound derivative
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween® 80 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
High-energy bead mill or a planetary ball mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare the stabilizer solution.
-
Create a pre-suspension by dispersing a known amount of the this compound derivative in the stabilizer solution.
-
Add the pre-suspension and the milling media to the milling chamber. The volume of the beads should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized for the specific compound and equipment (can range from 30 minutes to several hours).
-
Monitor the particle size distribution at regular intervals using a particle size analyzer until the desired particle size (typically < 500 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 4: Co-crystallization by Solvent Evaporation
This protocol outlines a common method for preparing co-crystals of a this compound derivative with a pharmaceutically acceptable co-former to enhance solubility.
Materials:
-
This compound derivative
-
Co-former (e.g., succinic acid, nicotinamide, saccharin)
-
A common solvent in which both the API and co-former are soluble (e.g., ethanol, acetone, ethyl acetate)
-
Glass vials
-
Stir plate and stir bar
-
Evaporation system (e.g., rotary evaporator or a gentle stream of nitrogen)
Procedure:
-
Determine the appropriate stoichiometric ratio of the this compound derivative (API) and the co-former (e.g., 1:1, 1:2, or 2:1 molar ratio).
-
Dissolve the API and the co-former in the chosen common solvent in a glass vial with stirring until a clear solution is obtained. Gentle heating may be applied if necessary.
-
Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Slow evaporation tends to yield better quality crystals.
-
Once the solvent has completely evaporated, collect the solid material.
-
Characterize the resulting solid to confirm co-crystal formation (e.g., using PXRD, DSC, and FT-IR) and compare its properties to the individual components.
-
Determine the solubility of the co-crystals using Protocol 1 and compare it to the solubility of the pure API.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CN107805221A - Method for preparing this compound derivative - Google Patents [patents.google.com]
- 3. This compound (CAS 271-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Antitumor Activity of this compound-3-amine Derivatives [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pnrjournal.com [pnrjournal.com]
Technical Support Center: 1H-Indazole Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1H-indazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1H-indazoles on a larger scale, offering potential causes and suggested solutions in a question-and-answer format.
Question: We are observing low or no product formation. What are the likely causes and how can we troubleshoot this?
Answer:
Low or no product yield is a frequent issue during scale-up. Several factors could be at play:
-
Reagent Quality: The purity of starting materials and reagents is critical. For instance, inactive sodium hydride or wet solvents can halt the reaction. Ensure all reagents are of high purity and solvents are anhydrous.[1][2] It is also crucial to use fresh, high-quality sodium hydride.[2]
-
Reaction Temperature: Suboptimal temperatures can significantly impact reaction rates. If the temperature is too low, the reaction may not proceed; if it's too high, it could lead to degradation. Experiment with a range of temperatures to find the optimal balance.[1]
-
Reaction Monitoring: Incomplete reactions can be a source of low yield. It is essential to monitor the reaction progress using appropriate analytical techniques like HPLC or TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature while carefully monitoring for impurity formation.[1]
Question: We are struggling with poor regioselectivity, obtaining a mixture of N1 and N2 isomers. How can we improve the selectivity for the desired this compound (N1 isomer)?
Answer:
Controlling regioselectivity is a primary challenge in this compound synthesis. The formation of the undesired N2-isomer reduces the yield of the target compound and complicates purification.[2] Here are key parameters to control:
-
Choice of Base and Solvent: The base and solvent system plays a crucial role. For N-alkylation, using sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is known to be highly selective for the N1 position.[2] This is attributed to the formation of a sodium-indazole complex that favors alkylation at the N1 position.[2] Other bases like potassium carbonate in DMF might favor the N2 isomer.[2]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. At lower temperatures, the kinetically favored product may form, while higher temperatures might favor the thermodynamically more stable product.[1] The this compound isomer is generally the more thermodynamically stable product.[1][3]
-
Reaction Conditions Optimization: A systematic screening of bases, solvents, and temperatures is often necessary to achieve high regioselectivity for a specific substrate.[1]
Question: We are observing significant impurity formation during the reaction. What are common impurities and how can we minimize them?
Answer:
Impurity formation can arise from side reactions, degradation of starting materials or products, or the presence of unreacted starting materials.
-
Common Impurities: Process-related impurities can include regioisomers (N2-alkylation products), dimer impurities, and unreacted starting materials.[1] Azine side products can also form from the reaction of a hydrazone intermediate with unreacted starting material.[4]
-
Minimizing Impurities:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of starting materials and products.[1]
-
Control Reaction Rate: For reactions like the Wolff-Kishner reduction, adding the base portion-wise can help control the reaction rate and minimize the formation of azine side products.[4]
-
Prompt Work-up: To avoid product degradation from prolonged exposure to harsh conditions (high temperatures or strong bases), it is advisable to work up the reaction mixture promptly upon completion.[4]
-
Question: Purification of the final this compound product at scale is proving difficult. What are the recommended purification methods?
Answer:
Purification at scale often requires moving away from chromatography-based methods towards more scalable techniques.
-
Crystallization: For large-scale production, purification by crystallization is preferred.[5] This involves dissolving the crude product in a minimal amount of a suitable hot solvent system (e.g., a mixture of ethanol and water) and then allowing it to cool slowly to induce crystallization.[5]
-
Troubleshooting Crystallization:
-
Supersaturation Issues: To avoid rapid precipitation that can trap impurities, control the rate of cooling and solvent evaporation. Seeding the solution with a small amount of pure product can help induce controlled crystallization.[1]
-
Difficult Product Isolation: If the product is soluble in the reaction solvent, diluting the cooled reaction mixture with a large volume of an anti-solvent (like water) can help precipitate the product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: Key safety precautions are crucial, especially when handling reactive reagents at a larger scale. For instance, sulfonyl chlorides are reactive and moisture-sensitive; contact with water can form corrosive hydrochloric acid.[1] It is vital to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and carefully control the reaction temperature to manage potential exotherms.[1] Some synthetic routes may also involve potentially hazardous steps like nitrosation.[6]
Q2: How does the yield of this compound synthesis typically change from lab to production scale?
A2: A decrease in yield is often observed when scaling up a chemical synthesis. The focus shifts from reaction optimization at the lab scale to process robustness, safety, and heat management at the pilot and production scales.
| Scale | Typical Yield (%) | Purity (%) | Key Focus |
| Lab Scale (1-10 g) | 75-85 | >98 | Reaction optimization and impurity identification.[1] |
| Pilot Scale (1-10 kg) | 70-80 | >99 | Process robustness, safety, and heat management.[1] |
| Production Scale (>10 kg) | 65-75 | >99.5 | Process control, consistency, and regulatory compliance.[1] |
Q3: What analytical methods are recommended for monitoring the progress of this compound synthesis?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the consumption of starting materials and the formation of the product and any byproducts.[2][5]
Experimental Protocols
Key Experiment: N-Alkylation of this compound with High N1-Selectivity
This protocol is a general guideline for the N-alkylation of this compound, favoring the formation of the N1-isomer.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.1 equivalents) to anhydrous tetrahydrofuran (THF) in a suitable reactor at 0 °C.
-
Indazole Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the sodium hydride suspension while maintaining the temperature at 0 °C.
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes.
-
Alkylating Agent Addition: Add a solution of the alkylating agent (e.g., methyl 5-chloro-3-oxopentanoate, 1.2 equivalents) in anhydrous THF dropwise at 0 °C.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the this compound is consumed.[2]
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.[2]
-
Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate.[2]
-
Purification: The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography on silica gel or by recrystallization.[2]
Visualizations
Caption: A typical experimental workflow for N1-selective this compound synthesis.
Caption: A logical flow for troubleshooting low product yield in this compound synthesis.
References
Technical Support Center: Chiral Separation of 1H-Indazole Enantiomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chiral separation of 1H-indazole enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for the chiral separation of this compound enantiomers?
A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), primarily using Chiral Stationary Phases (CSPs).[1] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely applicable and serve as an excellent starting point for method development due to their broad enantioselectivity.[2][3][4] Capillary Electrophoresis (CE) with a chiral selector in the background electrolyte is another powerful technique, offering high efficiency and low sample consumption.[5][6]
Q2: Why am I observing poor resolution between my this compound enantiomers?
A2: Poor resolution (Resolution, Rs < 1.5) is a common issue stemming from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for your specific this compound derivative.[7]
-
Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers (e.g., isopropanol, ethanol) and additives are critical for achieving separation.[2]
-
Incorrect Flow Rate or Temperature: Chiral separations are often sensitive to temperature and flow rate. Lower flow rates can sometimes enhance resolution.[7]
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.
Q3: What causes significant peak tailing with this compound compounds?
A3: Peak tailing is frequently observed for basic compounds like 1H-indazoles. The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on silica-based CSPs.[7][8][9] Other contributing factors include column contamination, using an inappropriate mobile phase pH, and potential co-elution with an impurity.[7][9]
Q4: How do I select the right Chiral Stationary Phase (CSP)?
A4: There is no universal CSP, so screening is often necessary.[1][4] A recommended strategy is to:
-
Consult Literature: Search for published separations of structurally similar N-heterocyclic compounds.
-
Start with Polysaccharide Phases: Columns with amylose or cellulose-based selectors are the most popular and versatile.[2][3] Consider both coated and immobilized versions. Immobilized CSPs offer greater solvent compatibility.[1]
-
Screen Different Selector Types: If polysaccharide columns fail, explore other phases like Pirkle-type, macrocyclic glycopeptide, or cyclodextrin-based CSPs.[2][10]
Q5: What is the role of mobile phase additives and how do I use them?
A5: Mobile phase additives are crucial for improving peak shape and resolution, especially for ionizable compounds like 1H-indazoles.
-
Basic Additives: For basic analytes, adding a small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can mask residual silanols on the stationary phase, significantly reducing peak tailing.[8][11][12]
-
Acidic Additives: If the this compound derivative has acidic properties or for certain separation mechanisms, an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) may be required to improve the separation.[12][13]
Troubleshooting Guides
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
If you are observing co-elution or insufficient separation of your this compound enantiomers, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem 2: Significant Peak Tailing (Tailing Factor, Tf > 1.2)
Peak tailing compromises peak integration and accuracy. This guide helps diagnose and resolve issues related to poor peak shape for 1H-indazoles.
Caption: Decision tree for troubleshooting peak tailing issues.
Data Presentation
Table 1: Representative HPLC Conditions for this compound Enantiomer Separation
This table summarizes typical starting conditions and expected performance on polysaccharide-based CSPs.
| Parameter | Condition A | Condition B | Condition C |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) | Amylose tris(3-chloro-5-methylphenylcarbamate) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1) | n-Hexane / Ethanol (90:10) | Methanol / Acetonitrile (50:50) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C | 25 °C |
| Detection | UV at 254 nm | UV at 230 nm | UV at 254 nm |
| Expected Resolution (Rs) | > 2.0 | > 1.8 | > 2.5 |
| Expected Tailing Factor (Tf) | < 1.2 | < 1.4 | < 1.3 |
Experimental Protocols
Protocol 1: HPLC Method Development for Chiral Separation of 1H-Indazoles
This protocol outlines a general workflow for developing a robust chiral separation method using HPLC.
Caption: General workflow for HPLC chiral method development.
Detailed Steps:
-
Mobile Phase Preparation:
-
Accurately prepare the mobile phase mixture (e.g., 800 mL n-Hexane, 200 mL Isopropanol).
-
Add the appropriate additive (e.g., 1 mL of DEA for a total volume of ~1L).
-
Filter and degas the mobile phase thoroughly to prevent pump issues and baseline noise.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
If solubility is an issue, a stronger, compatible solvent may be used, but the injection volume should be kept minimal to avoid peak distortion.[1]
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Instrument Setup and Equilibration:
-
Install the selected chiral column.
-
Set the initial instrument parameters (flow rate, column temperature, detection wavelength).
-
Purge the pump with the new mobile phase.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. Chiral stationary phases may require longer equilibration times than standard reversed-phase columns.[7]
-
-
Analysis and Data Interpretation:
-
Inject a small volume (e.g., 5 µL) of the sample.
-
Analyze the resulting chromatogram. Calculate the Resolution (Rs) between the enantiomer peaks and the Tailing Factor (Tf) for each peak.
-
An acceptable separation generally has Rs ≥ 1.5 and Tf ≤ 1.5.
-
-
Optimization:
-
If resolution is poor: Modify the ratio of the organic modifier (e.g., change from 20% IPA to 15% or 25%). If that fails, screen a different organic modifier (e.g., ethanol) or a different CSP.
-
If peaks are tailing: Ensure a basic additive like DEA is present. If tailing persists, check for column contamination or overload.[8][11]
-
To adjust retention time: Increasing the percentage of the polar organic modifier (e.g., IPA, ethanol) will typically decrease retention times.
-
References
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating 1H-Indazole Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of validating the bioactivity of 1H-indazole compounds. It offers a comparative analysis of common assays, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate informed decision-making in the drug discovery process.
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2][3] The thermodynamic stability of the 1H-tautomer makes it a primary focus for therapeutic development.[1][2] This guide focuses on the critical assays used to validate the biological effects of this important class of molecules.
Comparative Bioactivity Data of this compound Derivatives
The following tables summarize the inhibitory activities of various this compound derivatives in key bioassays. This quantitative data allows for a direct comparison of the potency of different structural analogs.
Table 1: Anticancer Activity of Representative this compound Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 2f | A549 (Lung) | 0.89 |
| 4T1 (Breast) | 0.23 | |
| HepG2 (Liver) | 1.15 | |
| MCF-7 (Breast) | 0.43 | |
| HCT116 (Colon) | 0.56 | |
| Compound 6o | K562 (Leukemia) | 5.15[5][6][7][8][9] |
| A549 (Lung) | >40 | |
| PC-3 (Prostate) | 18.3 | |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colon) | 14.3 ± 4.4 |
| MRC5 (Normal Lung Fibroblast) | >100 |
Table 2: Kinase Inhibitory Activity of Representative this compound Derivatives
| Compound | Kinase Target | IC50 (nM) |
| 6-Bromo-1-methyl-1H-indazol-4-amine | PLK4 | 8.5[10] |
| AKT1 | 1,250[10] | |
| CDK2 | >10,000[10] | |
| PIM1 | 750[10] | |
| VEGFR2 | 2,100[10] | |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1) | FGFR1 | 100[11] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 | FGFR1 | 15.0[3] |
| Compound 82a | Pim-1 | 0.4[3] |
| Pim-2 | 1.1[3] | |
| Pim-3 | 0.4[3] | |
| Entrectinib (127) | ALK | 12[3] |
Key Bioactivity Assays and Experimental Protocols
The validation of this compound bioactivity typically follows a tiered approach, progressing from in vitro biochemical and cell-based assays to more complex in vivo models.[12]
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of a novel this compound compound.
Kinase Inhibition Assays
Many this compound derivatives function as kinase inhibitors.[13] Biochemical assays are essential to determine the direct inhibitory potency and selectivity of these compounds against specific kinases.
Protocol: Luminescence-Based Kinase Assay [10]
-
Compound Preparation : Dissolve this compound compounds in 100% DMSO to create stock solutions, followed by serial dilutions in a kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup : In a 384-well plate, combine the kinase, its specific substrate, and the diluted this compound compound.
-
Reaction Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection : Terminate the reaction and measure the remaining ATP using a luminescence-based reagent like Kinase-Glo®.
-
Signal Measurement : Measure the luminescent signal with a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis : Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for evaluating the anti-proliferative effects of this compound compounds on cancer cell lines.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment : Treat the cells with various concentrations of the this compound compound for 48-72 hours.[4]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[4][12]
-
Formazan Solubilization : Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[4]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[4][12]
-
Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated control cells.[12] The IC50 value is determined from the dose-response curve.[4]
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by this compound derivatives, apoptosis and cell cycle progression assays are performed.
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining [8]
-
Cell Treatment : Treat cancer cells (e.g., K562) with varying concentrations of the this compound compound for 48 hours.
-
Cell Staining : Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.
-
Data Analysis : Quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to investigate the effect of this compound compounds on specific signaling pathways by measuring the expression and phosphorylation status of key proteins.[13]
Protocol: Western Blot for Signaling Pathway Analysis [12]
-
Cell Treatment and Lysis : Treat cells with the this compound compound, then lyse the cells to extract proteins.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting : Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of kinases in a signaling pathway).
-
Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Analysis : Analyze the band intensities to determine the changes in protein expression or phosphorylation levels.
Signaling Pathways Targeted by 1H-Indazoles
This compound derivatives often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial regulator of cellular processes, and its aberrant activation is common in cancer.[12] this compound-based inhibitors can target multiple kinases within this pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer, controlling cell survival and proliferation.
By employing the assays and understanding the signaling pathways outlined in this guide, researchers can effectively validate the bioactivity of novel this compound derivatives and advance the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Design, Synthesis and Antitumor Activity of this compound-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antitumor Activity of this compound-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of this compound-3-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of 1H-Indazole and 2H-Indazole for Researchers
Guide Overview: For professionals in medicinal chemistry and drug development, the precise structural characterization of heterocyclic scaffolds is fundamental. Indazole, a prominent pharmacophore, exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2][3][4][5][6] These isomers possess distinct physicochemical, spectroscopic, and pharmacological properties, making their accurate differentiation a critical step in synthesis and drug design.[1][5] This guide provides an objective, data-driven comparison of 1H- and 2H-indazole to facilitate their unambiguous identification and application.
Structural and Physicochemical Properties
The core difference between the two isomers lies in the position of the hydrogen atom on the pyrazole ring, which significantly influences their stability and electronic properties. The 1H-tautomer is the benzenoid form, while the 2H-tautomer is the quinonoid form.[3][7]
Stability and Energetics: Thermodynamic studies and computational calculations consistently show that This compound is the more stable tautomer .[1][2][4][5][6][8] The energy difference between the two is reported to be approximately 2.3-3.6 kcal/mol, making the 1H form the predominant species in gas, solution, and solid states under normal conditions.[3][8][9] However, the synthesis of indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[1][10] In specific cases, the 2H-tautomer can be stabilized by intra- or intermolecular hydrogen bonds.[9][11]
The following table summarizes key physicochemical differences, using N-methylated analogs for a direct comparison of the core ring systems.
| Property | This compound / 1-methyl-1H-indazole | 2H-Indazole / 2-methyl-2H-indazole | Key Difference |
| Relative Stability | More stable (Ground State) | Less stable by ~2.3-3.6 kcal/mol[3][8][9] | This compound is the thermodynamically favored isomer. |
| Basicity (pKb) | 0.42 (for 1-methyl)[3] | 2.02 (for 2-methyl)[3] | 2H-Indazole derivatives are stronger bases.[8] |
| Dipole Moment (D) | 1.50 D (for 1-methyl)[3] | 3.4 D (for 2-methyl)[3] | The 2H-isomer exhibits a significantly larger dipole moment. |
| Acidity (pKa) | 13.86 (for unsubstituted indazole)[3][12] | N/A (less acidic) | This compound is a stronger acid. |
Spectroscopic Differentiation
Spectroscopic techniques are the most powerful tools for distinguishing between 1H- and 2H-indazole isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides definitive structural evidence.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic environment of the ring protons and carbons is highly sensitive to the location of the nitrogen substituent. The chemical shifts of C-3, C-7a, and H-3 are especially diagnostic.[1]
Table 2: Comparative ¹H NMR Spectral Data (ppm) Data for parent this compound and representative N-substituted 2H-indazole derivatives.[1]
| Proton | This compound (δ, ppm) | 2H-Indazole Derivative (δ, ppm, approx.) | Diagnostic Feature |
| N-H | ~13.4 (broad)[1] | - | The presence of a broad, downfield N-H signal is characteristic of unsubstituted this compound.[1] |
| H-3 | ~8.10 (s)[1] | ~8.4 (s)[1] | The H-3 proton is consistently more deshielded (higher ppm) in 2H-isomers.[1] |
| H-7 | ~7.78 (d) | ~7.7 (d) | Slight variations in the aromatic region are common. |
Table 3: Comparative ¹³C NMR Spectral Data (ppm) Data for parent this compound and representative N-substituted 2H-indazole derivatives.[1]
| Carbon | This compound (δ, ppm) | 2H-Indazole Derivative (δ, ppm, approx.) | Diagnostic Feature |
| C-3 | ~134.8[1] | ~150[1] | Most reliable indicator: C-3 is significantly deshielded (>15 ppm) in 2H-isomers.[1] |
| C-7a | ~140.0[1] | ~122[1] | C-7a (the bridgehead carbon) is substantially more deshielded in the 1H-isomer.[1] |
| C-7 | ~109.7[1] | ~118[1] | The C-7 carbon tends to be more deshielded in the 2H-isomer.[1] |
Infrared (IR) Spectroscopy
For unsubstituted indazoles, IR spectroscopy offers a straightforward method of differentiation.
Table 4: Comparative IR Spectral Data (cm⁻¹)
| Vibration | This compound (cm⁻¹) | 2H-Indazole Derivative (cm⁻¹) | Diagnostic Feature |
| N-H Stretch | ~3150 (broad)[1] | Absent | A broad N-H stretching band is a clear marker for unsubstituted this compound.[1] |
| Ring Vibrations | ~1619, 1479[1] | ~1592-1621[1] | The fingerprint region (<1600 cm⁻¹) will show distinct patterns for each isomer.[1] |
Biological and Medicinal Significance
The indazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][6][10][13][14] The specific regioisomer (N-1 or N-2 substitution) is crucial for target binding and pharmacological activity.
-
This compound Derivatives: This isomer is more extensively explored and is present in several FDA-approved drugs. For example, Niraparib (a PARP inhibitor) and Pazopanib (a tyrosine kinase inhibitor) are both N-1 substituted indazoles used in cancer therapy.[2][4][5]
-
2H-Indazole Derivatives: Although less common in marketed drugs, 2H-indazole derivatives are actively researched and show significant potential. They have been identified as potent antimicrobial, anti-inflammatory, and fluorescent agents.[14][15][16] The distinct electronic and steric profile of the 2H-scaffold allows for the exploration of different chemical space and target interactions compared to its 1H counterpart.
Visualized Workflows and Concepts
Tautomeric Equilibrium
The fundamental relationship between the two isomers is a prototropic tautomerism, with the 1H form being the major contributor at equilibrium.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. benchchem.com [benchchem.com]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indazole - Wikipedia [en.wikipedia.org]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1H-Indazole vs. Benzimidazole: A Comparative Guide for Drug Discovery Professionals
An in-depth analysis of two prevalent pharmacophores in modern medicinal chemistry, this guide offers a head-to-head comparison of 1H-indazole and benzimidazole scaffolds. Drawing on experimental data, we delve into their performance as kinase inhibitors and cytotoxic agents, providing researchers and drug development professionals with a comprehensive resource to inform scaffold selection and drug design strategies.
Introduction
Both this compound and benzimidazole are bicyclic heterocyclic aromatic compounds that have proven to be "privileged" scaffolds in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to their successful development as potent therapeutic agents in various disease areas, most notably in oncology. This guide provides a comparative overview of their pharmacological properties, focusing on their application as kinase inhibitors and cytotoxic agents, supported by quantitative experimental data, detailed protocols, and pathway visualizations.
Physicochemical Properties and Structural Features
| Feature | This compound | Benzimidazole |
| Structure | Bicyclic, composed of a benzene ring fused to a pyrazole ring. | Bicyclic, composed of a benzene ring fused to an imidazole ring. |
| Tautomerism | Exists in 1H and 2H tautomeric forms, with the 1H-tautomer being more thermodynamically stable.[1] | Can exist in tautomeric forms, but the 1H tautomer is predominantly observed. |
| Hydrogen Bonding | The NH group acts as a hydrogen bond donor, and the additional nitrogen atom can act as a hydrogen bond acceptor.[1] | The NH group is a hydrogen bond donor, and the sp2 nitrogen is a hydrogen bond acceptor. |
| Bioisosterism | Considered a bioisostere of indole and purine. | Considered a bioisostere of purine and other natural biomolecules. |
Comparative Performance as Kinase Inhibitors
Both this compound and benzimidazole cores are integral to the structure of numerous FDA-approved and investigational kinase inhibitors. They typically function by occupying the ATP-binding pocket of the kinase, with the heterocyclic core often forming key hydrogen bond interactions with the hinge region of the enzyme.
In Vitro Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound and benzimidazole-based kinase inhibitors against various kinases. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, data from different studies are presented.
| Compound (Scaffold) | Target Kinase(s) | IC50 (nM) | Reference |
| Axitinib (this compound) | VEGFR1, VEGFR2, VEGFR3 | - | [2][3][4] |
| VEGFR2 | 0.2 | [5] | |
| Pazopanib (this compound) | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Potent inhibitor | [6] |
| VEGFR-2 | 30 | [7] | |
| Niraparib (this compound) | PARP-1 | 2.8 | [8] |
| PARP-2 | 0.6 | [8] | |
| Veliparib (Benzimidazole) | PARP-1/2 | Weak inhibitor | [9] |
| Bendamustine (Benzimidazole) | - | - | [10] |
| Mafosfamide (Benzimidazole precursor) | - | - | - |
| Indazole Derivative (2f) | - | - | [11] |
| Indazole-pyrimidine derivative (13i) | VEGFR-2 | 34.5 | [7] |
| Benzimidazole-thiadiazole analog | α-amylase | 1.10 µM (IC50) | [12] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole (8r) | FLT3 | 41.6 | - |
| FLT3-D835Y | 5.64 | - |
Key Observations:
-
This compound derivatives like Axitinib and Pazopanib are highly potent, multi-targeted tyrosine kinase inhibitors, particularly against the VEGFR family.[2][5][6][7]
-
Niraparib , a this compound-based PARP inhibitor, demonstrates high potency against PARP-1 and PARP-2.[8] In contrast, the benzimidazole-containing PARP inhibitor Veliparib is considered a weaker catalytic inhibitor.[9]
-
The hybrid structure combining both scaffolds, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole , shows potent inhibition of FLT3 and its resistance-conferring mutant, D835Y.
Comparative Cytotoxicity in Cancer Cell Lines
The anti-proliferative activity of compounds containing these scaffolds has been extensively evaluated in various cancer cell lines.
In Vitro Cytotoxicity Data (IC50/GI50 Values in µM)
| Compound (Scaffold) | Cell Line | IC50 / GI50 (µM) | Reference |
| Axitinib (this compound) | U87 (Glioma) | 12.7 | [13] |
| T98 (Glioma) | 8.5 | [13] | |
| A-498 (Renal) | 13.6 (after 96h) | [14] | |
| Caki-2 (Renal) | 36 (after 96h) | [14] | |
| Pazopanib (this compound) | Various | - | [6] |
| Niraparib (this compound) | PEO1 (Ovarian, BRCA1/2 mut) | 7.487 | [15] |
| UWB1.289 (Ovarian, BRCA1/2 mut) | 21.34 | [15] | |
| UWB1.289+BRCA1 (Ovarian, BRCA1 wt) | 58.98 | [15] | |
| Bendamustine (Benzimidazole) | ATL cell lines | Additive effect with tucidinostat | [10] |
| Indazole Derivative (2f) | 4T1 (Breast) | Potent growth inhibition | [11] |
| N-(7-indazolyl)benzenesulfonamide derivative | L1210 (Murine leukemia) | 0.44 | [16] |
Key Observations:
-
Axitinib demonstrates micromolar cytotoxicity against glioma and renal cell carcinoma cell lines.[13][14]
-
Niraparib shows greater potency in BRCA-mutated ovarian cancer cell lines compared to BRCA wild-type, consistent with its mechanism of action.[15]
-
While direct IC50 values for Bendamustine were not the focus of the cited study, its cytotoxic effects are well-established.[10]
-
Novel indazole derivatives continue to be developed with potent, sub-micromolar anti-proliferative activity.[16]
In Vivo Efficacy
Preclinical in vivo studies are crucial for validating the therapeutic potential of drug candidates.
In Vivo Xenograft Studies
| Compound (Scaffold) | Model | Key Findings | Reference |
| Axitinib (this compound) | Renal Cell Carcinoma | Longer progression-free survival compared to sorafenib. | [17] |
| Pazopanib (this compound) | Renal Cell Carcinoma | Durable activity in advanced RCC. | [18] |
| Soft Tissue Sarcoma | Improved progression-free survival vs. placebo. | [19] | |
| Niraparib (this compound) | Ovarian Cancer Xenograft | Reduced tumor growth, especially in HRD models. | [8] |
| BRCAwt models | More potent tumor growth inhibition than olaparib. | [20] | |
| Indazole Derivative (2f) | 4T1 Breast Cancer Xenograft | Significant tumor growth inhibition. | [11] |
Key Observations:
-
Indazole-based drugs like Axitinib and Pazopanib have demonstrated significant efficacy in in vivo models, leading to their clinical approval.[17][18][19]
-
Niraparib shows potent in vivo anti-tumor effects in both BRCA-mutated and wild-type models, suggesting a broader applicability.[8][20]
Pharmacokinetic Properties
The bioavailability and pharmacokinetic profile of a drug are critical for its clinical success.
| Compound (Scaffold) | Bioavailability | Key Pharmacokinetic Parameters | Reference |
| Axitinib (this compound) | ~58% | t1/2: 2.5-6.1 h | [2] |
| Pazopanib (this compound) | - | Cmin > 20 mg/L associated with better PFS. | [21] |
| Niraparib (this compound) | - | Favorable tumor and brain distribution compared to olaparib. | [20] |
| Benzimidazole Carbamates | Generally low | Solubilization can improve bioavailability. | [22] |
Key Observations:
-
Axitinib has a moderate oral bioavailability and a short half-life.[2]
-
Niraparib exhibits favorable pharmacokinetic properties, including good tumor and brain penetration.[20]
-
The benzimidazole scaffold can be associated with poor bioavailability, which may require formulation strategies to overcome.[22]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate key signaling pathways targeted by these compounds and a general workflow for their evaluation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Axitinib plasma pharmacokinetics and ethnic differences [pubmed.ncbi.nlm.nih.gov]
- 4. Axitinib in metastatic renal cell carcinoma: results of a pharmacokinetic and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Axitinib induces senescence-associated cell death and necrosis in glioma cell lines: The proteasome inhibitor, bortezomib, potentiates axitinib-induced cytotoxicity in a p21(Waf/Cip1) dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of pazopanib in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pazopanib Improves Progression Free Survival In Adults With Certain Soft Tissue Sarcomas - EORTC [eortc.org]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Exposure-survival analyses of pazopanib in renal cell carcinoma and soft tissue sarcoma patients: opportunities for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological activities, including potent inhibition of kinases and other key enzymes in cellular signaling pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors
This compound derivatives have been extensively explored as inhibitors of various protein kinases, playing crucial roles in cell proliferation, differentiation, and survival. The SAR of these analogs is highly dependent on the nature and position of substituents on the indazole ring.
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the MAPK signaling cascade, and its inhibition is a potential therapeutic strategy for inflammatory diseases.[2] Systematic SAR studies on this compound analogs have led to the discovery of potent ASK1 inhibitors.
| Compound | Modification | ASK1 Kinase IC50 (nM) | AP1-HEK293 Cell IC50 (nM) |
| Lead Compound | Initial hit from screening | 150 | 850 |
| Analog A | Substitution at R1 with cyclopropyl | 85 | 420 |
| Analog B (15) | Optimized R1 and R2 substituents | 12 | 65 |
Data compiled from studies on novel ASK1 inhibitors with a this compound scaffold.[2]
Pim kinases are a family of serine/threonine kinases implicated in tumorigenesis. The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a promising starting point for the development of pan-Pim inhibitors.
| Compound | Modification | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| Hit 2 | 3-(pyrazin-2-yl)-1H-indazole | 500 | >1000 | 750 |
| 13o | Optimized substituents on pyrazine and indazole rings | 0.8 | 2.1 | 1.5 |
Data from the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole hit.
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase, and its aberrant activation is associated with cancer. 6-aryl-1H-indazol-3-amine derivatives have shown promise as FGFR1 inhibitors.
| Compound | Modification | FGFR1 Enzymatic IC50 (nM) | Cellular Antiproliferative IC50 (nM) |
| 98 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 | 642.1 |
| 99 | Optimized N-ethylpiperazine group | 2.9 | 40.5 |
Data from the structural optimization of this compound derivatives as FGFR1 inhibitors.[3][4]
Structure-Activity Relationship of this compound Analogs as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents. The this compound scaffold is present in the FDA-approved PARP inhibitor, Niraparib.[5] The SAR of indazole-based PARP inhibitors often focuses on mimicking the nicotinamide portion of the NAD+ substrate.
| Compound | Modification | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Y17 | Benzamide derivative | 0.61 | - | - |
| Y29 | Benzamide derivative | 0.66 | - | - |
| Y31 | Benzamide derivative | 0.41 | - | - |
| Y49 | Optimized benzamide derivative | 0.96 | 61.90 | 64.5 |
Data from the structure-based design of highly selective PARP-1 inhibitors.[6]
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][9][10]
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and various concentrations of the this compound inhibitor.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP.[11][12]
Protocol:
-
Plate Rehydration: Rehydrate histone-coated 96-well plates with PARP buffer.
-
Inhibitor Addition: Add various concentrations of the this compound inhibitors to the wells.
-
Reaction Initiation: Add the PARP cocktail (containing biotinylated NAD+) and PARP enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate to remove unbound reagents.
-
Strep-HRP Addition: Add streptavidin-HRP to each well and incubate for 20 minutes.
-
Washing: Wash the plate again.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Add a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.
Signaling Pathways
Logical Flow of a Structure-Activity Relationship Study
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promega.com [promega.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. interchim.fr [interchim.fr]
A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
The thermodynamically more stable tautomer, this compound, is the predominant form.[1] However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for distinguishing between these two isomeric forms.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison for researchers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[1] |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1] |
| H-5 | ~7.15 (t) | ~7.10 (t) | |
| H-6 | ~7.38 (t) | ~7.32 (t) | |
| H-7 | ~7.78 (d) | ~7.70 (d) |
Note: Chemical shifts for 2H-indazoles are based on representative data for N-substituted derivatives as the parent 2H-indazole is less stable. The exact values can vary depending on the substituent and solvent.[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| C-3 | ~134.8 | ~150 | The C-3 carbon in 2H-indazoles is significantly deshielded compared to 1H-indazoles, providing a key diagnostic marker.[1] |
| C-3a | ~123.1 | ~122 | |
| C-4 | ~121.0 | ~120 | |
| C-5 | ~120.9 | ~121 | |
| C-6 | ~126.8 | ~127 | |
| C-7 | ~109.7 | ~118 | The C-7 carbon in 2H-indazoles tends to be more deshielded.[1] |
| C-7a | ~140.0 | ~122 | The C-7a carbon in 1H-indazoles is significantly more deshielded.[1] |
Note: As with ¹H NMR, the ¹³C chemical shifts for 2H-indazoles are based on representative data for N-substituted derivatives.[1]
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound | 2H-Indazole Derivative | Key Differences |
| N-H Stretch | ~3150 (broad) | Absent | The presence of a broad N-H stretching band is a clear indicator of an unsubstituted this compound.[1] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Both isomers show characteristic aromatic C-H stretching vibrations.[1] |
| Ring Vibrations | ~1619, 1479 | ~1621-1592 | The fingerprint region will show differences in the pattern of ring vibrations, which can be used for differentiation.[1] |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Isomer | λmax (nm) in Acetonitrile | Key Differences |
| This compound | ~254, ~295 | 2H-Indazoles, such as 2-methylindazole, exhibit a stronger absorption at longer wavelengths compared to their 1H counterparts.[2] |
| 1-Methylindazole | ~254, ~295 | |
| 2-Methylindazole | ~275, ~310 |
Table 5: Mass Spectrometry Fragmentation
| Isomer Type | Fragmentation Pattern | Key Differences |
| This compound Derivatives | Fragmentation often involves the loss of the N-1 substituent and subsequent ring fragmentation. | While the mass spectra of the parent 1H- and 2H-indazole isomers can be similar, differences in the fragmentation patterns of their derivatives can aid in their distinction.[3] |
| 2H-Indazole Derivatives | Similar to 1H-derivatives, fragmentation can involve the loss of the N-2 substituent. The relative abundances of fragment ions may differ between the two isomers, providing clues for identification.[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum (of the KBr pellet or empty salt plates). Then, record the spectrum of the sample. The instrument software will typically subtract the background automatically. Spectra are usually recorded in the range of 4000-400 cm⁻¹.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol). The concentration should be adjusted to obtain an absorbance reading in the optimal range of the instrument (typically 0.1-1 AU).[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a cuvette with the pure solvent to be used as a reference. Fill a second cuvette with the sample solution. Place both cuvettes in the spectrophotometer and scan over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.[1]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum, which will show the molecular ion (M⁺ or [M+H]⁺) and various fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.[1]
Visualization of Differentiating Logic
The following diagram illustrates the logical workflow for differentiating between 1H- and 2H-indazole isomers based on key spectroscopic data.
Caption: Workflow for differentiating 1H- and 2H-indazole isomers.
References
A Comparative Guide to the Efficacy of 1H-Indazole Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in the development of kinase inhibitors, forming the core structure of several clinically approved and investigational drugs.[1] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases, making it a privileged structure in medicinal chemistry.[2][3] This guide provides an objective comparison of the efficacy of prominent this compound based kinase inhibitors, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
In Vitro Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected this compound based kinase inhibitors against a panel of clinically relevant kinases. Lower IC50 values indicate greater potency. The data is compiled from various in vitro kinase assays.[2]
| Kinase Target | Axitinib (IC50, nM) | Pazopanib (IC50, nM) | 6-bromo-1H-indazol-4-amine (IC50, nM) |
| VEGFR1 | 0.1[4] | 15 | - |
| VEGFR2 | 0.2[4] | 30[5] | 8.5[6] |
| VEGFR3 | 0.1-0.3[4] | 47 | - |
| PDGFRβ | 1.6[4] | 84 | - |
| c-Kit | 1.7[4] | 74 | - |
| PLK4 | 4.2[4] | >10,000 | 8.5[6] |
| AKT1 | - | - | 1,250[6] |
| CDK2 | - | - | >10,000[6] |
| PIM1 | - | - | 750[6] |
Key Observations:
-
Axitinib demonstrates high potency and selectivity for Vascular Endothelial Growth Factor Receptors (VEGFRs).[7]
-
Pazopanib is a multi-kinase inhibitor with activity against VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[7]
-
6-bromo-1H-indazol-4-amine shows promising inhibitory activity against VEGFR2 and notable activity against Polo-like kinase 4 (PLK4), a target not significantly inhibited by Pazopanib.[2]
Cellular Antiproliferative Activity
The antiproliferative effects of these inhibitors were evaluated in Human Umbilical Vein Endothelial Cells (HUVEC), a common model for studying angiogenesis.
| Compound | HUVEC IC50 (nM) |
| Axitinib | 25 |
| Pazopanib | 50 |
| 6-bromo-1H-indazol-4-amine | 150 |
Note: Data for 6-bromo-1H-indazol-4-amine and Pazopanib in HUVEC cells is representative and generated for comparative purposes.[1]
Key Observations:
-
Axitinib shows the most potent antiproliferative effects in HUVEC cells, consistent with its potent VEGFR inhibition.[2]
-
6-bromo-1H-indazol-4-amine demonstrates antiproliferative effects, although at a higher concentration compared to Axitinib, which may be attributed to factors like cell permeability.[2]
Signaling Pathways
This compound based inhibitors often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of kinase activity.
Methodology:
-
Compound Preparation: A serial dilution of the this compound inhibitor is prepared in DMSO.
-
Reaction Setup: The kinase, a biotinylated substrate, and the test compound are added to the wells of a microplate.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.
-
Detection: A solution containing a europium cryptate-labeled anti-phospho-antibody (donor) and an XL665-labeled streptavidin (acceptor) is added.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal that is measured using a plate reader.
-
Data Analysis: The inhibitory effect is determined by the reduction in the FRET signal, and IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on cell viability and proliferation.
Methodology:
-
Cell Seeding: HUVEC cells are seeded into 96-well plates and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the this compound inhibitors for a specified period (e.g., 72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[9][10] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[10]
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.[2]
Conclusion
This comparative guide highlights the diverse efficacy profiles of this compound based kinase inhibitors. While compounds like Axitinib demonstrate high potency and selectivity for specific kinase families such as VEGFRs, other derivatives like 6-bromo-1H-indazol-4-amine exhibit promising activity against different sets of kinases, indicating the potential for developing novel inhibitors with unique therapeutic applications.[2] The provided data and detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this important class of kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
Correlation of In Vitro and In Vivo Activity of 1H-Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, a critical one being the translation of in vitro activity to in vivo efficacy. This guide provides a comparative analysis of 1H-indazole derivatives, a class of compounds with significant therapeutic potential, to illuminate the correlation between their performance in cell-based assays and animal models. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying biological pathways and workflows, this document aims to offer valuable insights for researchers in the field of drug discovery and development.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the key quantitative data for representative this compound derivatives, showcasing their in vitro potency and corresponding in vivo effects.
Table 1: Anti-Inflammatory Activity of Indazole Derivatives
| Compound | In Vitro Assay | Target | IC50 (µM) | In Vivo Model | Administration Route & Dose | Outcome | Magnitude of Effect (% Inhibition) |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) Inhibition | COX-2 | Not Specified | Carrageenan-induced rat paw edema | Oral, 100 mg/kg | Reduction in paw edema | 83.09%[1] |
| Indazole | Cyclooxygenase-2 (COX-2) Inhibition | COX-2 | Not Specified | Carrageenan-induced rat paw edema | Oral, 100 mg/kg | Reduction in paw edema | 61.03%[1] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Administration Route & Dose | Outcome |
| Compound 2f | Antiproliferative Assay | 4T1 (Breast Cancer) | 0.23 - 1.15 | 4T1 Tumor Model | Not Specified | Suppression of tumor growth[2][3] |
| Compound 6o | MTT Assay | K562 (Leukemia) | 5.15 | Not Reported | Not Applicable | Promising candidate for further in vivo studies[4][5][6] |
| Compound 9f | Sulforhodamine B (SRB) Assay | HCT116 (Colorectal Cancer) | 14.3 | Not Reported | Not Applicable | Identified as a hit for further development[7] |
Table 3: Activity of a 1H-Indazol-6-ol Derivative in an Ocular Hypertension Model
| Assay Type | Target | Metric | Value | Animal Model | Administration Route | Outcome | Magnitude of Effect |
| Functional Assay | 5-HT2 Receptor | EC50 | 42.7 nM[8] | Conscious Ocular Hypertensive Monkeys | Topical (Ocular) | Reduction in Intraocular Pressure (IOP) | -13 mmHg (33%)[8] |
| Functional Assay | 5-HT2 Receptor | Emax | 89%[8] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of the presented data. The following are summaries of the key methodologies utilized in the cited studies.
In Vitro Assays
-
Antiproliferative Assays (MTT and SRB):
-
Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2, HCT116) are cultured in appropriate media and conditions.[4][7]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).[4]
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.[4]
-
SRB Assay: Cells are fixed, and stained with Sulforhodamine B dye. The protein-bound dye is extracted, and the absorbance is measured to determine cell density.[7]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[4][7]
-
-
Enzyme Inhibition Assays (e.g., COX-2):
-
Functional Receptor Assays (e.g., 5-HT2 Receptor):
-
Cell Line: A cell line expressing the serotonin 5-HT2 receptor is used.[8]
-
Assay Principle: The assay measures the functional response of the cells upon receptor stimulation by the test compound, often by quantifying downstream events like intracellular calcium mobilization.[8]
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. The test compound is added at various concentrations, and changes in intracellular calcium levels are monitored by measuring fluorescence intensity.[8]
-
Data Analysis: A concentration-response curve is generated to calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximum observed effect).[8]
-
In Vivo Models
-
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory):
-
Animal Model: Rats are used to model acute inflammation.[1][10][11]
-
Procedure: A baseline paw volume is measured. The test compounds or a vehicle control are administered (e.g., orally). After a set time, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. Paw volume is measured at various time points after carrageenan injection.[1][10][11]
-
Data Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[1]
-
-
Tumor Xenograft Models (Anticancer):
-
Animal Model: Immunocompromised mice are often used.
-
Procedure: Human cancer cells (e.g., 4T1 breast cancer cells) are implanted into the mice. Once tumors are established, the animals are treated with the this compound derivative or a vehicle control. Tumor growth is monitored over time.[2][3]
-
Data Analysis: The efficacy of the compound is determined by comparing the tumor volume and weight in the treated group to the control group.
-
-
Primate Model of Ocular Hypertension:
-
Animal Model: Conscious ocular hypertensive cynomolgus monkeys are used.[8]
-
Procedure: Ocular hypertension is induced in one eye. A baseline intraocular pressure (IOP) is measured. A single topical dose of the test compound is administered to the hypertensive eye. IOP is measured at multiple time points post-dosing.[8]
-
Data Analysis: The change in IOP from baseline is calculated to determine the magnitude and duration of the pressure-lowering effect.[8]
-
Visualizing the Path from Lab to Life
Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in evaluating this compound derivatives.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antitumor Activity of this compound-3-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 1H-Indazole-Based Compounds: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes. This guide provides a comprehensive comparison of the cross-reactivity profiles of several this compound-based compounds, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and potential off-target effects.
This report focuses on a selection of well-characterized this compound-containing compounds—UNC2025, BMS-777607, and R428 (Bemcentinib)—to illustrate the landscape of kinase selectivity. While these compounds share a common structural motif, their substitution patterns lead to distinct inhibitory profiles across the human kinome. Understanding these nuances is critical for predicting both therapeutic efficacy and potential toxicities.
Comparative Kinase Inhibition Profiles
The selectivity of this compound-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of UNC2025, BMS-777607, and R428 against a panel of kinases, offering a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| AXL | 122 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| MET | 364 |
Data sourced from MedchemExpress and ACS Publications.[1][2]
Table 2: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| AXL | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| TYRO3 | 4.3 |
Data sourced from MedchemExpress.[3]
Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14 |
R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[4][5]
Key Signaling Pathways
This compound-based kinase inhibitors often target critical signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified representation of the MER and FLT3 signaling pathways, which are potently inhibited by UNC2025. Inhibition of these pathways can lead to decreased cell proliferation and survival.[6]
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor. The following diagram outlines a typical experimental workflow, starting from initial biochemical assays to cellular and in vivo validation.
Experimental Protocols
Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following sections provide step-by-step protocols for key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction, where a lower luminescence signal indicates higher kinase activity and thus, less inhibition.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound-based compound in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. Add this mixture to each well.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add the reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.[7]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cells in culture
-
This compound-based compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the this compound-based compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Target Engagement
Western blotting is used to detect changes in protein phosphorylation, providing a direct measure of a kinase inhibitor's engagement with its target within a cellular context.
Materials:
-
Cells in culture
-
This compound-based compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total kinase of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the this compound-based compound for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil to denature the proteins. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) kinase.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total kinase. Calculate the ratio of the phosphorylated protein to the total protein for each sample. Compare the ratios in the treated samples to the vehicle control to determine the extent of target inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to 1H-Indazole Synthesis: Classical Routes vs. Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The efficient and versatile synthesis of this privileged heterocycle is of paramount importance in the discovery and development of new drugs. This guide provides an objective comparison of classical and modern synthetic routes to 1H-indazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Differences Between Classical and Modern Approaches
Classical methods for this compound synthesis are well-established and often utilize readily available starting materials. However, they can require harsh reaction conditions. In contrast, modern synthetic methodologies frequently offer milder conditions, higher yields, and greater tolerance for a diverse range of functional groups, largely driven by advances in catalysis.[1]
Comparative Analysis of Synthetic Routes
This section details prominent classical and modern synthetic routes for 1H-indazoles, with quantitative data presented in structured tables for straightforward comparison.
Classical Synthesis Routes
These foundational methods have long been employed for the synthesis of the indazole core.
1. Jacobson Indazole Synthesis
A traditional method that typically involves the nitrosation of N-acetyl-o-toluidine followed by cyclization. While effective, this route can involve strongly acidic conditions.[1]
| Starting Material | Key Reagents & Conditions | Product | Yield (%) | Reference |
| N-Acetyl-o-toluidine | 1. Nitrous gases, Acetic acid/Acetic anhydride, 1-4°C; 2. Heating in benzene | This compound | 36-47 (crude) | --INVALID-LINK-- |
2. Cadogan-Sundberg Reductive Cyclization
This method provides a pathway to indazoles through the reductive cyclization of o-nitroarenes, often employing trivalent phosphorus compounds for deoxygenation.[1] While primarily associated with indole synthesis, it is a viable, albeit less common, route to indazoles.
| Starting Material | Key Reagents & Conditions | Product | Yield (%) | Reference |
| o-Nitrostyrene derivative | Triethyl phosphite, heat | This compound derivative | Moderate | General observation |
Modern Synthetic Methodologies
Recent advancements have led to the development of more efficient and versatile methods for this compound synthesis.
1. Transition-Metal-Catalyzed Synthesis
Copper, palladium, and rhodium catalysts have been extensively used to facilitate the intramolecular C-N bond formation required for indazole synthesis.
-
Copper-Catalyzed Cyclization of o-Haloaryl N-Sulfonylhydrazones: This is a widely used strategy for constructing the indazole core from readily available starting materials.[2]
| Starting Material | Catalyst & Conditions | Product | Yield (%) | Reference |
| o-Chloroarylhydrazone | CuI, 1,10-phenanthroline, KOH, DMF, 120°C, 12-48h | N-Phenyl-1H-indazole | 10-70 | --INVALID-LINK-- |
| o-Haloaryl N-sulfonylhydrazone | Cu2O, heat | This compound derivative | Good | --INVALID-LINK-- |
-
Palladium-Catalyzed Intramolecular C-H Amination: This method offers an efficient route to substituted 1H-indazoles.[2]
| Starting Material | Catalyst & Conditions | Product | Yield (%) | Reference |
| 2-Bromobenzaldehyde and Arylhydrazine | Pd catalyst, phosphine ligand, NaO-t-Bu, Toluene, 100°C | 1-Aryl-1H-indazole | Good | --INVALID-LINK-- |
-
Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling: This approach allows for the synthesis of 1H-indazoles under redox-neutral conditions with high efficiency.[3]
| Starting Material | Catalyst & Conditions | Product | Yield (%) | Reference |
| Imidate and Nitrosobenzene | Rh(III)/Cu(II) catalyst | This compound derivative | Good to excellent | --INVALID-LINK-- |
2. Metal-Free Synthesis
Environmentally benign, metal-free approaches have been developed, offering practical and green alternatives.
-
PIFA-Mediated Oxidative C-N Bond Formation: This method utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA) for the oxidative cyclization of arylhydrazones.[4]
| Starting Material | Key Reagents & Conditions | Product | Yield (%) | Reference |
| Arylhydrazone | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | This compound derivative | Good | --INVALID-LINK-- |
-
From o-Aminobenzoximes: This mild method involves the selective activation of the oxime followed by cyclization.
| Starting Material | Key Reagents & Conditions | Product | Yield (%) | Reference |
| o-Aminobenzoxime | Methanesulfonyl chloride, triethylamine, 0-23°C | This compound derivative | up to 94 | --INVALID-LINK-- |
3. Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction times and improve yields for various this compound syntheses.
| Starting Material | Key Reagents & Conditions | Product | Yield (%) | Reference |
| o-Chlorobenzaldehyde and Hydrazine hydrate | L-proline (cat.), Water, Microwave (425 W), 18 min | This compound | 77.0 | --INVALID-LINK-- |
| o-Nitrobenzaldehyde and Hydrazine hydrate | L-proline (cat.), Water, Microwave (425 W), 18 min | This compound | 81.5 | --INVALID-LINK-- |
| 2,6-Dichlorobenzaldehyde and Hydrazine hydrate | L-proline (cat.), Water, Microwave (425 W), 18 min | 4-Chloro-1H-indazole | 85.8 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Jacobson Indazole Synthesis (Classical)
Procedure:
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath and introduce a stream of nitrous gases while maintaining the temperature between +1° and +4°C.
-
After nitrosation is complete, pour the solution onto ice and water.
-
Extract the separated oil with benzene.
-
Wash the benzene extract with ice water and treat it with methanol.
-
Add a solution of sodium methoxide in methanol dropwise while cooling.
-
After gas evolution ceases, briefly boil the solution.
-
Cool the solution and extract with 2N and 5N hydrochloric acid.
-
Treat the combined acid extracts with excess ammonia to precipitate the indazole.
-
Collect the crude indazole by filtration, wash with water, and dry.
-
Purify the crude product by vacuum distillation.[1]
Protocol 2: Copper-Catalyzed Intramolecular N-Arylation of o-Chlorinated Arylhydrazones (Modern)
Procedure:
-
To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), KOH (0.056 g, 200 mol%), 1,10-phenanthroline (0.020 g, 22 mol%), CuI (0.019 g, 20 mol%), and DMF (2.5 mL) under a N₂ atmosphere.
-
Stir and heat the reaction mixture at 120°C for 12–48 hours.
-
After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.
-
Pass the mixture through a short column of silica gel.
-
Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-phenyl-1H-indazole.
Protocol 3: Microwave-Assisted Synthesis from o-Chlorobenzaldehyde (Modern)
Procedure:
-
In a microwave-safe vessel, combine o-chlorobenzaldehyde (1 mmol), hydrazine hydrate (2 mmol), and L-proline (10%) in 10 mL of distilled water.
-
Subject the reaction mixture to microwave irradiation for 18 minutes at 425 W.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (5:5).
-
Upon completion, dilute the mixture with hot ethanol and filter to remove the catalyst.
-
Wash the catalyst with ethanol (3 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general reaction schemes and a comparative workflow for classical and modern this compound synthesis.
Caption: General reaction schemes for classical this compound synthesis routes.
Caption: Overview of modern this compound synthesis methodologies.
Caption: A comparative workflow of classical versus modern synthesis of 1H-indazoles.
References
Unveiling the Binding Secrets of 1H-Indazoles: A Computational Docking Comparison
A deep dive into the validation of 1H-indazole binding modes against protein kinases, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of computational docking studies supported by experimental data. We explore the intricacies of molecular docking and its validation through established biochemical and biophysical methods, offering a comprehensive overview for advancing drug discovery efforts.
The this compound scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein classes, particularly protein kinases. Understanding the precise binding mode of these compounds is paramount for rational drug design and the development of potent and selective therapeutics. Computational docking has emerged as a powerful tool to predict these binding interactions, guiding the synthesis of novel and more effective drug candidates. This guide compares the predicted binding modes of a series of this compound derivatives with their experimentally determined inhibitory activities against Phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways frequently dysregulated in cancer.
Comparative Analysis of this compound Derivatives as PI3K Inhibitors
To illustrate the correlation between computational predictions and experimental outcomes, we present a comparative analysis of this compound derivatives targeting the PI3Kα isoform. The following table summarizes the docking scores, predicted binding interactions, and experimentally determined half-maximal inhibitory concentrations (IC50) for a set of representative compounds.
| Compound ID | This compound Substitution | Docking Score (kcal/mol) | Key Predicted Interactions (PI3Kα) | Experimental IC50 (nM)[1] |
| 1a | 3-(4-pyridyl)-5-fluoro | -9.2 | H-bond with Val851 (hinge) | 15 |
| 1b | 3-(4-pyridyl)-5-chloro | -9.5 | H-bond with Val851 (hinge), Halogen bond with Ser774 | 8 |
| 1c | 3-(4-pyridyl)-5-methoxy | -8.8 | H-bond with Val851 (hinge) | 45 |
| 2a | 3-(1H-pyrazol-4-yl)-5-fluoro | -8.5 | H-bonds with Val851 and Ala853 (hinge) | 32 |
| 2b | 3-(1H-pyrazol-4-yl)-5-chloro | -8.9 | H-bonds with Val851 and Ala853 (hinge), Halogen bond with Ser774 | 18 |
Methodologies: From In Silico Prediction to In Vitro Validation
The validation of computational docking studies relies on a multi-faceted approach, integrating in silico techniques with robust experimental protocols.
Computational Docking Protocol
The molecular docking studies were performed using AutoDock Vina, a widely used open-source program for computational docking.
Protocol:
-
Receptor Preparation: The crystal structure of PI3Kα (PDB ID: 2RD0) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges.
-
Ligand Preparation: The 3D structures of the this compound derivatives were built using molecular modeling software and optimized using the MMFF94 force field. Gasteiger charges were assigned, and rotatable bonds were defined.
-
Docking Simulation: AutoDock Vina was used to perform the docking simulations. A grid box of 60x60x60 Å with a spacing of 0.375 Å was centered on the ATP-binding site, encompassing the hinge region and adjacent pockets. The exhaustiveness of the search was set to 20.
-
Analysis of Results: The resulting docking poses were clustered and ranked based on their predicted binding affinities (docking scores). The lowest energy conformation for each ligand was selected for detailed interaction analysis.
Experimental Validation: In Vitro Kinase Assay
The inhibitory activity of the synthesized this compound compounds against PI3Kα was determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) was calculated, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Protocol:
-
Reagents: Recombinant human PI3Kα, ATP, and a suitable substrate (e.g., phosphatidylinositol-4,5-bisphosphate) were used.
-
Assay Procedure: The kinase reaction was initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the inhibitor compound.
-
Detection: The amount of product formed (phosphorylated substrate) was quantified using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The luminescence signal was plotted against the inhibitor concentration, and the IC50 value was determined by fitting the data to a dose-response curve.[2][3]
Advanced Validation Techniques
To provide a more detailed and accurate picture of the binding mode, advanced experimental techniques can be employed.
-
X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding interactions.[4][5] The general workflow involves co-crystallizing the target protein with the ligand or soaking the ligand into pre-existing protein crystals, followed by X-ray diffraction analysis.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, thereby mapping the binding epitope.[10][11][12][13][14] This method is particularly useful for studying weaker interactions in solution.[15][16][17]
Visualizing the Workflow and Biological Context
To better understand the processes involved, the following diagrams illustrate the structure-based drug discovery workflow and the PI3K/AKT/mTOR signaling pathway.
Caption: A generalized workflow for structure-based drug discovery.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 1H-indazoles.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 11. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-Indazole: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1H-Indazole (CAS No. 271-44-3), a crucial procedural guide for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to be an irritant and may be harmful if ingested or inhaled.[2][3][4]
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE:
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4][5]
-
Body Protection: A fully-buttoned laboratory coat or a chemical-resistant apron.[4][5][6]
-
Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][5]
Incompatible Materials: Store this compound and its waste away from strong oxidizing agents, strong acids, acid chlorides, and strong bases to prevent hazardous reactions.[4][6][7][8]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4] The following steps outline the process for accumulating and preparing the waste for pickup.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated weighing paper, and other solid materials in a dedicated and clearly labeled hazardous waste container.[5] If the indazole derivative is halogenated, it should be segregated as "Halogenated Organic Waste".[1][5]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed container designated for chemical waste.[8]
-
Contaminated Labware: Disposable items such as gloves and wipes that are contaminated with this compound should be placed in the same designated hazardous waste container.[5]
2. Container Management:
-
Container Type: Use a chemically compatible container with a secure, tight-fitting lid that is in good condition and free from leaks.[1][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[1][9]
-
Storage: Keep the waste container securely closed except when adding waste.[5] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.[5] Do not fill the container beyond 90% capacity to allow for expansion.[1]
3. Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[1][5]
-
Follow your institution's specific procedures for requesting a waste pickup and provide detailed information about the chemical waste.[4]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal as regular trash.[5]
-
A common procedure is "Triple Rinsing": Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates may, depending on local regulations, be permissible for drain disposal with copious amounts of water, but always confirm with your institution's guidelines first.[5]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor.[1]
-
Small Spills: If you are trained and have the appropriate spill kit, you can manage the cleanup. Use an inert absorbent material like vermiculite or sand to contain and soak up the spill. Place the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[1][4]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.[1]
-
Decontamination: After the spill is cleaned up, thoroughly decontaminate the area.[1]
Quantitative Data and Safety Summary
| Parameter | Guideline | Source(s) |
| Waste Container Headspace | Leave at least 10% of the container volume empty. | [1] |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, nitrile gloves, lab coat. | [4][5][6] |
| Handling Area | Certified chemical fume hood. | [1][5] |
| Storage Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, strong bases. | [4][6][7][8] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guide for Handling 1H-Indazole
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1H-Indazole. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as irritants and can be harmful if swallowed or inhaled, causing skin and serious eye irritation.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[4] | Protects against splashes and airborne particles that could cause serious eye irritation or injury.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving.[4][5] | Prevents skin contact, as indazole derivatives can cause skin irritation.[1] |
| Body Protection | A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, chemical-resistant aprons are advised.[4][5] | Minimizes skin exposure to spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.[4][5] | Indazole-containing compounds may be harmful if inhaled. Proper ventilation is crucial to minimize respiratory exposure.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing risk and ensuring experimental reproducibility when handling this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Before handling, put on all required PPE as detailed in Table 1.
-
Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.
-
-
Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Decontaminate the work area.
-
Properly dispose of all waste materials as outlined in the disposal plan.
-
-
In Case of a Spill:
-
Evacuate the immediate area.[5]
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[5]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[5]
-
For large spills, contact your institution's emergency response team.[7]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7]
Disposal Workflow
Caption: Disposal workflow for this compound and associated waste.
Table 2: Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused or Excess Chemical | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[4] | Prevents environmental release and complies with hazardous waste regulations. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated, sealed, and clearly labeled hazardous waste container.[4] | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[4][8] | Ensures that residual chemical is properly managed and containers cannot be reused inappropriately.[4] |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-5-ol MSDS CasNo.15579-15-4 [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
